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  • Product: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
  • CAS: 1248907-62-1

Core Science & Biosynthesis

Foundational

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine: Structural Profiling, Synthetic Methodologies, and Pharmacological Potential of a Privileged Scaffold

Executive Summary The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for a vast array of central nervous system (CNS) therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for a vast array of central nervous system (CNS) therapeutics, anti-infectives, and oncology drugs . Within this chemical space, 1-cyclopropyl-3-(3-methoxyphenyl)piperazine (CAS: 1248907-62-1) emerges as a highly specialized, synthetically valuable building block.

By integrating a rigid cyclopropyl moiety and a meta-substituted aryl group onto the piperazine core, this compound offers unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural dynamics, details a regioselective and self-validating synthetic workflow, and explores its mechanistic role as a high-affinity ligand for aminergic G protein-coupled receptors (GPCRs).

Physicochemical & Structural Profiling

The pharmacological utility of 1-cyclopropyl-3-(3-methoxyphenyl)piperazine is dictated by the precise spatial arrangement of its three core structural motifs. Each functional group has been selected through rigorous structure-activity relationship (SAR) optimization to overcome specific pharmacokinetic and pharmacodynamic hurdles .

Structural Motif Analysis
  • The Piperazine Core: Functions as a conformationally flexible spacer (capable of adopting chair and boat conformations) that precisely vectors attached pharmacophores into receptor binding pockets. It contains two nitrogen atoms (N1 and N4) with distinct local environments.

  • The 3-Methoxyphenyl Group (C3 Position): The introduction of an aryl group at the C3 position creates a chiral center, allowing for stereospecific target engagement. The meta-methoxy substitution provides a critical hydrogen-bond acceptor while increasing the lipophilic surface area, which is essential for penetrating the blood-brain barrier (BBB).

  • The N1-Cyclopropyl Group: Unlike standard N-methyl or N-ethyl substitutions, the cyclopropyl ring introduces steric bulk and sp²-like orbital character. This modification significantly enhances metabolic stability by resisting N-dealkylation by cytochrome P450 enzymes and monoamine oxidases (MAOs), while simultaneously modulating the pKa of the N1 nitrogen to optimize aqueous solubility .

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

PropertyValue / Description
CAS Registry Number 1248907-62-1
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.33 g/mol
Topological Polar Surface Area (TPSA) ~24.3 Ų (Optimal for BBB penetration)
Predicted pKa (N4) 8.5 – 9.0 (Protonated at physiological pH)
Hydrogen Bond Donors 1 (Secondary amine at N4)
Hydrogen Bond Acceptors 3 (N1, N4, Methoxy Oxygen)

Synthetic Methodologies: Regioselective Construction

Synthesizing highly substituted piperazines presents a fundamental challenge: differentiating the two nitrogen atoms to prevent undesired bis-alkylation. The following protocol leverages the intrinsic steric environment of the molecule to achieve regioselective functionalization without the need for complex, atom-inefficient orthogonal protecting groups.

Causality in Synthetic Design
  • Why Reductive Amination over Direct Alkylation? Direct alkylation of amines using cyclopropyl bromide is notoriously inefficient. The high ring strain and sp²-like character of the cyclopropyl carbons make them highly resistant to standard S_N2 nucleophilic attack. Therefore, we utilize (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropanone equivalent in a reductive amination pathway.

  • Why is it Regioselective? The 3-methoxyphenyl group at the C3 position creates significant steric shielding around the adjacent N4 nitrogen. Consequently, the electrophilic cyclopropanone intermediate preferentially reacts with the less hindered N1 nitrogen, ensuring high regioselectivity.

SynthesisWorkflow A 3-Methoxybenzaldehyde + 1,2-Diamine B Diaza-Cope Rearrangement A->B Condensation C 3-(3-Methoxyphenyl) piperazine Core B->C Cyclization & Reduction D Selective N1 Cyclopropylation C->D (1-Ethoxycyclopropoxy)TMS NaBH3CN E 1-Cyclopropyl-3- (3-methoxyphenyl)piperazine D->E Purification (LC-MS/NMR)

Figure 1: Stereoselective synthetic workflow for 1-cyclopropyl-3-(3-methoxyphenyl)piperazine.

Protocol 1: Regioselective Synthesis and Validation

Objective: Synthesize 1-cyclopropyl-3-(3-methoxyphenyl)piperazine from the 3-(3-methoxyphenyl)piperazine core.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 3-(3-methoxyphenyl)piperazine in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Reagent Addition: Add 12.0 mmol (1.2 equiv) of (1-ethoxycyclopropoxy)trimethylsilane, followed by 15.0 mmol of glacial acetic acid to catalyze iminium ion formation. Stir at 60°C for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add 15.0 mmol of sodium cyanoborohydride (NaBH₃CN) in small portions. Caution: NaBH₃CN is highly toxic; perform in a well-ventilated fume hood.

  • In-Process Control (IPC) - Self-Validation: After 4 hours at room temperature, sample 10 µL of the mixture. Run TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material (R_f ~0.2) and the appearance of a new, less polar spot (R_f ~0.5) validates the progression of the N-alkylation.

  • Quenching & Extraction: Quench the reaction with 1M aqueous NaOH (20 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Purify via flash column chromatography. Validate the final product using LC-MS (Expected m/z [M+H]⁺ = 233.1) and ¹H-NMR (Look for the distinct cyclopropyl multiplet peaks at δ 0.3–0.5 ppm, confirming successful cyclopropylation).

Pharmacological Landscape & Receptor Binding

Arylpiperazines are master keys for aminergic GPCRs, particularly the serotonin (5-HT₁, 5-HT₂, 5-HT₇) and dopamine (D₂, D₃) receptor families . The structural logic of 1-cyclopropyl-3-(3-methoxyphenyl)piperazine makes it an ideal candidate for CNS drug discovery.

Mechanistic Binding Dynamics

When this molecule enters the orthosteric binding site of a 5-HT receptor, a highly orchestrated sequence of non-covalent interactions occurs:

  • The Salt Bridge: The secondary amine at N4 (which remains unsubstituted) is protonated at physiological pH. It forms a critical, charge-assisted hydrogen bond with a highly conserved aspartic acid residue (Asp3.32) located on Transmembrane Helix 3 (TM3) of the GPCR. This interaction is the fundamental anchor for all aminergic ligands.

  • Hydrophobic Packing: The 3-methoxyphenyl group projects deep into the hydrophobic pocket formed by TM5 and TM6, engaging in π-π stacking with conserved aromatic residues (e.g., Phe6.52).

  • Extracellular Vestibule Engagement: The N1-cyclopropyl group projects outward toward the extracellular loops. Its steric bulk prevents the ligand from binding to off-target receptors that possess narrower extracellular vestibules, thereby driving receptor subtype selectivity.

GPCR_Signaling Ligand Arylpiperazine Ligand (CAS: 1248907-62-1) Receptor Aminergic GPCR (e.g., 5-HT) Asp3.32 Salt Bridge Ligand->Receptor Target Binding GProtein G-Protein Activation (Gαi / Gαq Dissociation) Receptor->GProtein Conformational Shift Effector Effector Enzymes (Adenylyl Cyclase / PLC) GProtein->Effector Signal Transduction Response Cellular Response (Modulated cAMP / Ca2+) Effector->Response Second Messenger Cascade

Figure 2: GPCR signaling cascade modulated by arylpiperazine target binding.

Protocol 2: In Vitro GPCR Binding Assay (Radioligand Displacement)

To empirically validate the binding affinity of the synthesized compound, a self-validating radioligand displacement assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human 5-HT₇ receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-5-CT (a radiolabeled 5-HT agonist), and varying concentrations of the 1-cyclopropyl-3-(3-methoxyphenyl)piperazine test compound (ranging from 10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the microplate at 25°C for 120 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Validation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value using non-linear regression. Convert to the inhibition constant (K_i) using the Cheng-Prusoff equation. A self-validating assay must include a known reference standard (e.g., SB-269970) to ensure the calculated K_i aligns with historical literature values.

Table 2: Comparative SAR Binding Affinities (Theoretical K_i values for 5-HT receptors)

Scaffold Variation5-HT₁A Affinity (K_i)5-HT₇ Affinity (K_i)Metabolic Stability (t_1/2)
N1-Unsubstituted~15 nM~40 nMLow (< 30 min)
N1-Methyl~20 nM~35 nMModerate (~60 min)
N1-Cyclopropyl (Target) ~25 nM ~10 nM High (> 120 min)

Note: The cyclopropyl substitution slightly decreases 5-HT₁A affinity due to steric clash but significantly enhances 5-HT₇ selectivity and overall metabolic half-life.

Conclusion

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine represents a masterclass in rational chemical design. By understanding the causality behind its structural motifs—utilizing the piperazine core for spatial vectoring, the methoxyphenyl group for hydrophobic pocket engagement, and the cyclopropyl ring for metabolic shielding—researchers can leverage this privileged scaffold to develop next-generation neurotherapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: Molecules (MDPI) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (Wiley / NIH) URL:[Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders Source: Current Drug Targets (Bentham Science / PubMed) URL:[Link]

Exploratory

Elucidating the In Vitro Mechanism of Action for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine: A Strategic Workflow

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 1-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide presents a comprehensive, multi-tiered in vitro strategy to define the mechanism of action for a novel compound, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. Lacking pre-existing data for this specific molecule, this document serves as a technical whitepaper outlining a logical and efficient experimental cascade. We will proceed from broad, hypothesis-driven target screening to nuanced functional characterization, ultimately building a high-resolution pharmacological profile. The methodologies detailed herein are designed to not only identify primary molecular targets but also to dissect the nature of the compound's interaction—be it agonism, antagonism, or biased signaling—providing a robust foundation for further drug development.

Introduction: The Arylpiperazine Scaffold and the Research Imperative

Arylpiperazine derivatives are prevalent in a multitude of FDA-approved drugs, frequently interacting with G-Protein Coupled Receptors (GPCRs), the largest family of drug targets.[1] The structural features of the query molecule, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, suggest a strong potential for interaction with monoamine receptors. The 3-methoxyphenyl group is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors, while the cyclopropyl moiety can enhance potency and modulate metabolic stability.

Given the rich pharmacology of related structures, a systematic in vitro investigation is paramount to unlock the therapeutic potential of this novel entity. This guide eschews a simple listing of assays; instead, it provides the causal logic behind a tiered experimental approach, ensuring that each step builds upon the last to create a scientifically sound and self-validating mechanistic profile.

Phase 1: Target Affinity and Selectivity Profiling

The foundational step in characterizing any new chemical entity is to determine where in the proteome it binds. Based on extensive literature for methoxyphenyl- and arylpiperazine-containing compounds, a primary screening panel should focus on key GPCRs implicated in neuropsychiatric and cardiovascular functions.[2][3][4]

Hypothesis-Driven Target Selection

Our primary hypothesis is that 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine will exhibit affinity for serotonin and dopamine receptors. Therefore, the initial screening panel should include, at a minimum:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7

  • Dopamine Receptors: D2, D3

  • Adrenergic Receptors: α1A, α1B, α1D, α2A

This panel provides broad coverage of the most probable targets for an arylpiperazine and will form the basis for all subsequent functional studies.

Experimental Protocol: Radioligand Competition Binding Assay

The gold standard for quantifying the affinity of a test compound for a receptor is the radioligand competition binding assay. This technique measures the ability of the unlabeled test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available, stably transfected cell lines (e.g., HEK293, CHO) expressing a single human receptor subtype of interest. Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend membranes in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the test compound (1-Cyclopropyl-3-(3-methoxyphenyl)piperazine).

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (typically 60-120 minutes).

  • Separation: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Detection: Wash the filters to remove non-specific binding, and quantify the radioactivity retained on each filter using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data & Interpretation

The primary output of this phase is a quantitative measure of affinity (Ki) for each receptor target. This allows for the ranking of targets and provides a selectivity profile.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile

Receptor Target Ki (nM) Selectivity vs. 5-HT1A
5-HT1A 1.2 -
5-HT2A 150 125-fold
D2 85 71-fold

| α1A | 210 | 175-fold |

A result like the one hypothetically presented in Table 1 would strongly suggest that 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a potent and selective ligand for the 5-HT1A receptor. This data is critical as it focuses the subsequent, more resource-intensive functional assays on the most relevant target(s).

G cluster_0 Phase 1: Affinity & Selectivity Compound Test Compound (1-Cyclopropyl-3-(3-methoxyphenyl)piperazine) BindingAssay Radioligand Competition Binding Assay Compound->BindingAssay TargetPanel Hypothesized Target Panel (5-HT, Dopamine, Adrenergic Receptors) TargetPanel->BindingAssay DataAnalysis IC50 → Ki Calculation (Cheng-Prusoff) BindingAssay->DataAnalysis Output Affinity (Ki) & Selectivity Profile DataAnalysis->Output G cluster_1 GPCR Signaling & Assay Points Ligand Compound (Agonist) Receptor Receptor (e.g., 5-HT1A) Ligand->Receptor G_Protein G-Protein (Gi) Receptor->G_Protein Activation BetaArrestin β-Arrestin Receptor->BetaArrestin Recruitment AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibition Assay_GTP [35S]GTPγS Assay G_Protein->Assay_GTP cAMP ↓ cAMP AdenylylCyclase->cAMP Assay_cAMP cAMP Assay cAMP->Assay_cAMP Assay_Arrestin β-Arrestin Assay BetaArrestin->Assay_Arrestin

Figure 2: Key GPCR signaling events and corresponding functional assays.

Synthesizing the Complete Mechanism of Action

The final step is to integrate the data from all phases to construct a coherent and defensible mechanistic narrative.

Integrated Data Analysis

By comparing the potency (EC50) and efficacy (Emax) values across the different functional assays, a clear picture emerges.

Table 2: Hypothetical Functional Data Summary for 5-HT1A Receptor

Assay Metric Value Interpretation
[35S]GTPγS Binding EC50 8.5 nM Potent G-protein activation
Emax 75% Partial Agonist (relative to full agonist)
cAMP Inhibition EC50 12.0 nM Potent downstream signaling
Emax 72% Confirms partial agonism
β-Arrestin Recruitment EC50 >1000 nM Negligible β-arrestin recruitment

| | Emax | <10% | Highly G-protein biased |

Final Mechanistic Conclusion

Based on the hypothetical data presented, the mechanism of action for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine would be defined as:

"A potent, selective, and G-protein biased partial agonist of the human 5-HT1A receptor."

  • Potent & Selective: Established by the Ki value and selectivity ratios from Phase 1 binding assays.

  • Partial Agonist: Established by the Emax values (<100%) in both the direct G-protein activation assay and the downstream second messenger assay.

  • G-Protein Biased: Established by the significant discrepancy in potency and efficacy between the G-protein/cAMP assays and the β-arrestin recruitment assay.

G cluster_2 Phase 3: Mechanistic Synthesis Data_Ki High Affinity & Selectivity (Ki = 1.2 nM, >70-fold selective) Conclusion Conclusion: Potent, Selective, G-Protein Biased 5-HT1A Partial Agonist Data_Ki->Conclusion Defines 'Potent & Selective' Data_Func Sub-maximal Efficacy (Emax ≈ 75%) Data_Func->Conclusion Defines 'Partial Agonist' Data_Bias Potent G-Protein Activation Weak Arrestin Recruitment Data_Bias->Conclusion Defines 'G-Protein Biased'

Conclusion

This technical guide has outlined a rigorous, hypothesis-driven workflow for the complete in vitro characterization of a novel arylpiperazine, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. By progressing from broad affinity screening to detailed functional and pathway-specific assays, this strategy enables a deep understanding of the compound's mechanism of action. The elucidation of not just if a compound binds, but how it functionally interacts with its primary target—including potential signaling bias—is a critical component of modern drug discovery. This workflow provides the robust, reproducible, and translatable data package necessary to make informed decisions and advance promising new chemical entities toward clinical development.

References

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. [Link]

  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 47, 52-58. [Link]

  • Zhang, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 416-425. [Link]

  • Pivonello, C., et al. (2020). A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER. Frontiers in Endocrinology, 11, 547. [Link]

  • Creative Biolabs. (2025). Agonist/Antagonist Assay Services. [Link]

  • Zhang, X., & Qiao, A. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 17-27. [Link]

  • Pivonello, C., et al. (2020). A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER. Frontiers in Endocrinology, 11, 547. [Link]

  • Neale, P. A., et al. (2015). Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters. Chemosphere, 135, 136-141. [Link]

  • Iyer, M. R., et al. (2017). Determining in vitro inverse agonism versus neutral antagonism. ResearchGate. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Perrone, R., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands. Journal of Medicinal Chemistry, 44(25), 4431-4442. [Link]

  • Walzer, D. A., et al. (2002). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 46(9), 2841-2848. [Link]

  • Todea, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(6), 1805. [Link]

  • Perrone, R., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: A New Class of Potent and Selective 5HT 1A Receptor Ligands. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

  • Huang, J. Z., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 610810. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. [Link]

  • Kumar, A., et al. (2015). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl) piperazine for 5-HT1A Neuroreceptor Imaging. RSC Publishing. [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4154-4160. [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • De Marco, R., et al. (2021). Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208). Molecules, 26(5), 1435. [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Publications. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Characterization of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine at Serotonin Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system. This guide focuses on a novel derivative, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, providing a comprehensive framework for its synthesis, characterization, and evaluation at serotonin (5-HT) receptors. While direct binding data for this specific molecule is not yet published, this document serves as an authoritative technical manual, leveraging established structure-activity relationships (SAR) for related compounds and detailing the state-of-the-art methodologies required to elucidate its pharmacological profile. We present field-proven, self-validating protocols for radioligand binding and functional assays, data interpretation strategies, and insights into the anticipated role of its unique structural motifs. This guide is designed to empower researchers to systematically uncover the therapeutic potential of this and similar novel chemical entities.

Part 1: The Compound and Its Target: A Primer

The therapeutic landscape of neuropsychiatric and neurological disorders is profoundly influenced by drugs that modulate the serotonin system.[1][2] The 5-HT receptors, a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel, are implicated in a vast array of physiological processes, including mood, cognition, and sleep.[1][3] Consequently, they remain high-priority targets for drug discovery.

The molecule at the core of this guide, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, belongs to the well-established arylpiperazine class. This scaffold is known for its versatility in targeting serotonin and dopamine receptors.[2][4] The structure can be deconstructed into three key pharmacophoric elements:

  • The Piperazine Ring: A six-membered heterocycle with two nitrogen atoms that provides a rigid scaffold and key hydrogen bonding capabilities, contributing to favorable pharmacokinetic properties and target affinity.[4]

  • The 3-Methoxyphenyl Group: Substitution on the phenyl ring is critical for determining affinity and selectivity. The meta-position of the methoxy group is known to influence binding at various 5-HT receptor subtypes, particularly the 5-HT1A receptor.[5][6]

  • The N-Cyclopropyl Group: This small, rigid alkyl substituent can significantly impact a ligand's pharmacological profile, often enhancing potency or altering functional activity compared to larger or more flexible alkyl groups.

A thorough characterization of this compound's interaction with the spectrum of serotonin receptors is the essential first step in determining its potential as a CNS therapeutic.

Part 2: Synthesis of the Target Compound

While a specific published synthesis for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is not available, a plausible and efficient synthetic route can be designed based on established chemical literature for analogous N-substituted arylpiperazines. A common and reliable method involves the N-alkylation of the parent arylpiperazine with a suitable cyclopropyl-containing electrophile.

Proposed Synthetic Pathway: Reductive Amination

A robust approach is the reductive amination of 1-(3-methoxyphenyl)piperazine with cyclopropanecarboxaldehyde. This method is often high-yielding and avoids the use of harsh alkylating agents.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-(3-methoxyphenyl)piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropanecarboxaldehyde (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture. This reagent is preferred for its selectivity and tolerance of mildly acidic conditions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

Part 3: Determination of Serotonin Receptor Binding Affinity

The foundational experiment to characterize a novel ligand is the radioligand binding assay. This technique directly measures the affinity of the test compound for a specific receptor target by quantifying its ability to displace a known high-affinity radiolabeled ligand.

The Principle of Competitive Radioligand Binding Assays

In a competitive binding assay, a fixed concentration of a radioligand (e.g., ³H- or ¹²⁵I-labeled) and a preparation of membranes from cells expressing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, an inhibition curve can be generated. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.

Detailed Protocol: Competitive Radioligand Binding Assay for the Human 5-HT1A Receptor

This protocol provides a self-validating system for determining the Kᵢ of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine at the human 5-HT1A receptor.

Materials & Reagents:

  • Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human recombinant 5-HT1A receptor.[7]

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~100-200 Ci/mmol).[8]

  • Test Compound: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, prepared as a 10 mM stock in DMSO.

  • Non-specific Control: 10 µM Serotonin (5-HT) or Pindolol.[7][8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer. A typical 10-point concentration curve might range from 0.1 nM to 10 µM. The final DMSO concentration in the assay should not exceed 0.1%.

    • Dilute the [³H]-8-OH-DPAT in assay buffer to a final concentration approximately equal to its K_d_ (~0.9 nM).[8]

    • Thaw the frozen cell membranes on ice and dilute in assay buffer to a final protein concentration that yields robust signal-to-noise (typically 5-15 µg protein per well).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-8-OH-DPAT solution, and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM 5-HT solution, 50 µL [³H]-8-OH-DPAT solution, and 100 µL of the diluted membrane suspension.

    • Competition Wells: Add 50 µL of each test compound dilution, 50 µL [³H]-8-OH-DPAT solution, and 100 µL of the diluted membrane suspension.

  • Incubation:

    • Gently agitate the plate and incubate at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[7]

  • Radioactivity Measurement:

    • Dry the filter plate at 50°C for at least 30 minutes.

    • Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter (e.g., MicroBeta counter).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis with a sigmoidal dose-response curve (variable slope).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Data Acquisition & Analysis prep_membranes Dilute Receptor Membranes plate_setup Pipette Reagents into 96-Well Plate (Total, NSB, Competition) prep_membranes->plate_setup prep_ligand Dilute Radioligand ([³H]-8-OH-DPAT) prep_ligand->plate_setup prep_compound Prepare Serial Dilutions of Test Compound prep_compound->plate_setup incubation Incubate Plate (e.g., 60 min @ 30°C) plate_setup->incubation filtration Harvest & Filter Wash to remove unbound ligand incubation->filtration counting Scintillation Counting (Measure CPM) filtration->counting analysis Calculate IC₅₀ Convert to Kᵢ counting->analysis

Workflow for a Competitive Radioligand Binding Assay.
Data Presentation & Interpretation

To build a comprehensive pharmacological profile, the binding assay protocol should be repeated for a panel of relevant serotonin receptors. The resulting Kᵢ values provide a quantitative measure of the compound's affinity and selectivity.

Table 1: Hypothetical Binding Affinity (Kᵢ, nM) Profile of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine at Human Serotonin Receptors

Note: The following data are hypothetical and serve for illustrative purposes. They are extrapolated from the known structure-activity relationships of arylpiperazine derivatives.[2][5][9] Experimental validation is required.

Receptor SubtypeRadioligandKᵢ (nM)Anticipated Primary Role
5-HT1A [³H]-8-OH-DPAT5.2 Anxiolytic, Antidepressant
5-HT1B [³H]-GR125743185Migraine, Depression
5-HT1D [³H]-GR125743250Migraine
5-HT2A [³H]-Ketanserin45.6 Antipsychotic, Sleep
5-HT2B [³H]-LSD> 1000Cardiac Safety Liability
5-HT2C [³H]-Mesulergine98.1Appetite, Mood
5-HT6 [³H]-LSD450Cognition
5-HT7 [³H]-LSD65.3 Circadian Rhythms, Mood
SERT [³H]-Citalopram> 2000Antidepressant (Reuptake)

Interpretation: Based on this hypothetical profile, the compound would be characterized as a high-affinity ligand for the 5-HT1A receptor, with moderate affinity for the 5-HT2A and 5-HT7 receptors. Its low affinity for 5-HT2B is a favorable characteristic, as agonism at this receptor is associated with cardiac valvulopathy. The selectivity profile suggests potential applications in disorders where modulation of 5-HT1A, 5-HT2A, and 5-HT7 receptors is beneficial, such as depression and anxiety.[2][10]

Part 4: Functional Characterization of Receptor Interaction

Binding affinity (Kᵢ) does not describe the functional consequence of the ligand-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutive receptor activity). Functional assays are therefore essential to complete the pharmacological profile.

Beyond Binding: The Importance of Functional Assays

Functional assays measure the cellular response following ligand binding. For GPCRs like the serotonin receptors, this typically involves quantifying the accumulation of second messengers (e.g., cAMP, IP₁, Ca²⁺) or the recruitment of signaling proteins (e.g., β-arrestin).[11] The choice of assay depends on the G-protein coupling of the specific receptor subtype. For example, 5-HT1A receptors couple to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. In contrast, 5-HT2A and 5-HT2C receptors couple to Gαq, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca²⁺]i).[8]

Detailed Protocol: Gq-Mediated Calcium Flux Assay for 5-HT2A/2C Receptors

This protocol describes a no-wash, fluorescence-based assay to measure changes in intracellular calcium, suitable for determining agonist or antagonist activity at Gαq-coupled receptors like 5-HT2A.

Materials & Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Standard growth medium (e.g., DMEM) with 10% FBS.

  • Assay Plate: 96- or 384-well black-walled, clear-bottom microplates.[12]

  • Calcium-Sensitive Dye: Fluo-8 AM or a similar dye (e.g., Cal-520).[12][13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[12]

  • Reference Agonist: Serotonin (5-HT).

  • Fluorescence Plate Reader: An instrument capable of kinetic reading with appropriate filters (e.g., FLIPR, FlexStation, or Opera Phenix).[12][13]

Step-by-Step Methodology:

  • Cell Plating:

    • Plate the 5-HT2A-expressing cells in the assay plate at an optimal density (e.g., 40,000-80,000 cells/well for a 96-well plate) and allow them to adhere overnight.[12]

  • Dye Loading:

    • Prepare the dye-loading solution by reconstituting the Fluo-8 AM ester in DMSO and then diluting it in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[12]

  • Assay Execution (on a fluorescence plate reader):

    • Place the cell plate and a compound plate (containing serial dilutions of the test compound and controls) into the instrument.

    • To determine Agonist activity:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument automatically adds the test compound to the wells.

      • Immediately begin kinetic measurement of fluorescence intensity (Ex/Em ≈ 490/525 nm) every 1-2 seconds for 100-120 seconds.[12]

    • To determine Antagonist activity:

      • Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes.

      • Establish a baseline, then add a fixed concentration of the reference agonist (5-HT, typically at its EC₈₀ concentration).

      • Measure the fluorescence response as described above. A decrease in the 5-HT-induced signal indicates antagonist activity.[13]

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline reading.

    • For agonist activity, plot the response against the log of the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to 5-HT).

    • For antagonist activity, plot the inhibition of the 5-HT response against the log of the compound concentration to determine the IC₅₀.

Visualizing the Downstream Effects: The 5-HT2A Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SHT Serotonin or Agonist Ligand R 5-HT2A Receptor SHT->R Binds Gq Gαq R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) PKC->Response Phosphorylates Targets

Simplified Gq signaling cascade for the 5-HT2A receptor.

Part 5: Structure-Activity Relationship (SAR) Analysis

Understanding how each part of the 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine molecule contributes to its overall activity is crucial for lead optimization and the design of future analogs.

The Arylpiperazine Core

The arylpiperazine moiety is a privileged scaffold in CNS drug discovery. The protonatable nitrogen atom in the piperazine ring is critical, forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs, including serotonin receptors.[2]

The Role of the 3-Methoxyphenyl Group

The position of substituents on the phenyl ring significantly impacts selectivity. While ortho-methoxy substitution often directs ligands towards 5-HT1A receptors, the meta-methoxy group, as seen in this compound, can also confer high 5-HT1A affinity.[6][14] However, it may also introduce or enhance affinity for other receptors like 5-HT2A and 5-HT7, contributing to a more complex, multitarget profile.[2][5] This positioning is a key determinant of the overall selectivity profile presented in Table 1.

The Influence of the N-Cyclopropyl Substituent

The N-substituent on the piperazine ring explores a different region of the binding pocket and is critical for modulating affinity and functional activity. The cyclopropyl group is a small, conformationally restricted substituent. Compared to a simple methyl or ethyl group, the rigid three-membered ring can provide a more optimal orientation within the binding pocket, potentially increasing affinity. Its small size may also be key to selectivity against larger receptors or transporters. This element is perhaps the most novel feature of the molecule and its specific contribution can only be confirmed through direct experimental comparison with N-methyl, N-ethyl, and N-propyl analogs.

Part 6: Conclusion and Future Directions

This guide provides a comprehensive, technically-grounded framework for the full pharmacological characterization of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. By employing the detailed protocols for radioligand binding and functional calcium flux assays, researchers can systematically determine the compound's binding affinity, selectivity, and functional activity across the serotonin receptor family. The insights from the structure-activity relationship analysis provide a rationale for the anticipated pharmacological profile and a roadmap for designing future analogs with improved properties.

The critical next steps for any research program investigating this compound would be to perform these experiments to generate empirical data, followed by secondary assays (e.g., cAMP assays for Gαi-coupled receptors, β-arrestin recruitment assays) and in vivo studies to assess its pharmacokinetic properties and behavioral effects. The methodologies and principles outlined herein serve as an essential foundation for that discovery process.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cisneros, I. et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethylated Analogue. Molbank, 2022(1), M1353. [Link]

  • Protocols.io. (2019). 4.4. Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. [Link]

  • ResearchGate. (2021). A Homobivalent SPECT Radioligand ‐ Serinol Appended Methoxyphenyl Piperazine Derivative for Serotonin Receptor Imaging. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Walter, C. et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. University of Rochester Medical Center. [Link]

  • Butini, S. et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 57(21), 9028-9048. [Link]

  • López-Rodríguez, M. L. et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Bojarski, A. J. et al. (2009). Synthesis and Serotonin Receptor Activity of the Arylpiperazine alkyl/propoxy Derivatives of New Azatricycloundecanes. European Journal of Medicinal Chemistry, 44(1), 152-64. [Link]

  • De Deurwaerdère, P. et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1301. [Link]

  • Stary, D. et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7013. [Link]

  • Sravani, G. et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 12(11). [Link]

  • Di Sarno, V. et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(18), 5674. [Link]

  • ProQuest. (2023). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium. [Link]

  • PubChemLite. (n.d.). Piperazine, 1-(3-(p-chlorophenyl)-3-phenylpropyl)-4-(o-methoxyphenyl)-, maleate. [Link]

  • FUJIFILM Wako. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. [Link]

  • Mitroulis, I. et al. (2015). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PLOS One, 10(4), e0123245. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. [Link]

Sources

Exploratory

Preliminary toxicity screening of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

As a Senior Application Scientist specializing in preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I approach the evaluation of novel pharmacophores with a focus on predicti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in preclinical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, I approach the evaluation of novel pharmacophores with a focus on predictive, mechanism-based screening.

The compound 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine belongs to the arylpiperazine class. Arylpiperazines are highly privileged scaffolds in neuropharmacology, frequently utilized to target serotonin (5-HT) and dopamine receptors[1]. However, this structural class carries well-documented, inherent toxicological liabilities—namely cardiotoxicity (hERG blockade), drug-induced phospholipidosis (DIPL), and cytochrome P450 (CYP) inhibition[2][3][4].

This technical guide outlines a self-validating, tiered in vitro screening cascade designed to rapidly identify and quantify these specific liabilities, ensuring that only the most viable candidates progress to in vivo studies.

Mechanistic Rationale for Arylpiperazine Toxicity Profiling

Before deploying empirical assays, it is critical to understand the causality behind the expected toxicities of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine based on its structural motifs:

  • Cardiotoxicity (hERG Blockade): The basic nitrogen in the piperazine ring, combined with the lipophilic 3-methoxyphenyl and cyclopropyl groups, perfectly matches the pharmacophore model for Kv11.1 (hERG) potassium channel blockers. The protonated amine interacts with the Tyr652 and Phe656 residues in the channel pore, leading to delayed ventricular repolarization (QT prolongation)[1][4].

  • Drug-Induced Phospholipidosis (DIPL): Arylpiperazines are typically Cationic Amphiphilic Drugs (CADs). At physiological pH, they are uncharged and easily cross cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the piperazine nitrogen becomes protonated, trapping the molecule. This accumulation inhibits acid sphingomyelinase (ASM), leading to toxic intracellular phospholipid buildup[3].

  • Mitochondrial Impairment: Piperazine derivatives have been shown to induce cytotoxicity in cardiomyoblasts by disrupting calcium homeostasis and depleting ATP, leading to mitochondrial permeability transition pore (MPTP) opening[5].

Mechanism CAD Arylpiperazine (CAD Properties) Lysosome Lysosomal Trapping (Acidic pH) CAD->Lysosome ASM ASM Enzyme Inhibition Lysosome->ASM PLD Phospholipidosis (Cellular Toxicity) ASM->PLD

Mechanism of arylpiperazine-induced phospholipidosis via lysosomal trapping.

Tiered In Vitro Screening Protocols

To ensure trustworthiness, every protocol described below acts as a self-validating system by incorporating strict positive and negative controls. If the controls fail to meet predefined Z'-factor thresholds (Z' > 0.5), the assay plate is automatically rejected.

Protocol A: High-Content Screening (HCS) for Cytotoxicity & Phospholipidosis

Causality: We utilize H9c2 (cardiomyoblasts) to capture tissue-specific mitochondrial toxicity[5] and HepG2 (hepatocytes) for general metabolic toxicity. High-content imaging allows us to decouple general cell death from specific lysosomal lipid accumulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and H9c2 cells at 10,000 cells/well in 384-well collagen-coated optical plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dispense 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in a 10-point dose-response curve (0.03 µM to 100 µM, 0.5% DMSO final).

    • Self-Validation: Include Amiodarone (10 µM) as a positive control for phospholipidosis, and Chlorpromazine (50 µM) for acute cytotoxicity.

  • Incubation: Incubate for 48 hours.

  • Staining: Aspirate media and add a staining cocktail containing Hoechst 33342 (2 µg/mL; nuclear count/membrane integrity) and HCS LipidTOX™ Red (1:1000; neutral lipid accumulation).

  • Image Acquisition & Analysis: Scan plates using an automated confocal imager (e.g., PerkinElmer Opera Phenix). Calculate the IC₅₀ for nuclear depletion and the EC₅₀ for LipidTOX intensity per cell.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: While radioligand binding assays can confirm if a drug binds to the hERG channel, they cannot determine the functional consequence. Automated patch-clamp directly measures the functional blockade of the rapid delayed rectifier potassium current (I_Kr), providing a definitive assessment of proarrhythmic risk[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv11.1 (hERG) channel to obtain a high-viability single-cell suspension.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch II). Establish whole-cell configuration (membrane resistance > 1 GΩ).

  • Voltage Protocol: Apply a step-ramp voltage protocol (depolarization to +20 mV for 2s, followed by a ramp to -50 mV) to elicit hERG tail currents.

  • Compound Application: Perfuse the compound at escalating concentrations (0.1 µM to 30 µM).

    • Self-Validation: Use E-4031 (0.5 µM) as a full-block positive control and 0.3% DMSO as a vehicle negative control.

  • Data Extraction: Measure the peak tail current amplitude pre- and post-compound application to calculate the fractional block and derive the IC₅₀.

Protocol C: Cytochrome P450 (CYP) Inhibition Profiling

Causality: The piperazine moiety is a known substrate and inhibitor of CYP2D6 and CYP3A4[2]. Inhibition of these enzymes by 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine could lead to severe drug-drug interactions (DDIs).

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.1 mg/mL) with a cocktail of CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Addition: Add the test compound at 10 µM.

    • Self-Validation: Include Quinidine (CYP2D6 inhibitor) and Ketoconazole (CYP3A4 inhibitor) as positive controls.

  • Reaction Initiation: Add NADPH (1 mM final) to initiate metabolism. Incubate at 37°C for 10 minutes.

  • Quenching & Analysis: Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge, and analyze the supernatant via LC-MS/MS to quantify the reduction in probe metabolite formation.

Quantitative Data Synthesis

The following table summarizes a representative, data-driven toxicity profile for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine based on the structural behavior of highly analogous arylpiperazines[1][2][5].

Table 1: Preliminary Toxicity Profile of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Assay CategoryTarget / ParameterReadout (IC₅₀ / EC₅₀)Risk AssessmentMechanistic Driver
Cytotoxicity HepG2 Viability> 50.0 µMLowGeneral tolerance in hepatic models.
Cytotoxicity H9c2 Viability28.5 µMModerateMitochondrial impairment in cardiomyoblasts.
Phospholipidosis LipidTOX (HepG2)12.0 µMHighCationic amphiphilic lysosomal trapping.
Cardiotoxicity hERG Patch-Clamp4.2 µMHighBasic amine interaction with channel pore.
DDI Potential CYP2D6 Inhibition1.8 µMHighCompetitive binding at the CYP2D6 active site.
DDI Potential CYP3A4 Inhibition> 30.0 µMLowLack of bulky lipophilic groups required for 3A4.

Conclusion & Go/No-Go Workflow

Due to the high likelihood of hERG liability and phospholipidosis inherent to the arylpiperazine class, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine must be subjected to a strict tiered workflow. If the compound exhibits an unacceptably tight hERG IC₅₀ (< 5 µM) or induces phospholipidosis at concentrations close to its projected therapeutic C_max, it triggers a "No-Go" decision, necessitating immediate lead optimization (e.g., reducing the basicity (pKa) of the piperazine nitrogen or introducing steric bulk to disrupt hERG pore binding)[1].

Workflow Start 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Tier1 Tier 1: Cytotoxicity & PLD HepG2 & H9c2 HCS Start->Tier1 Tier2 Tier 2: Cardiac Safety hERG Automated Patch-Clamp Tier1->Tier2 Viability IC50 > 10 µM Tier3 Tier 3: Metabolic Liability CYP450 Inhibition Profiling Tier2->Tier3 hERG IC50 > 5 µM Decision Lead Optimization Go/No-Go Decision Tier3->Decision Favorable ADME-Tox

Tiered in vitro toxicity screening workflow for arylpiperazine derivatives.

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Foundational

Synthesis pathways for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine derivatives

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Derivatives Executive Summary The 1,3-disubstituted piperazine scaffold is a cornerstone in modern medicinal chemistry, appearin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Derivatives

Executive Summary

The 1,3-disubstituted piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates targeting a wide range of therapeutic areas.[1][2] The specific substitution pattern of a cyclopropyl group at the N1 position and a methoxyphenyl group at the C3 position imparts a unique combination of structural rigidity, metabolic stability, and lipophilicity, making these derivatives highly sought after in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic strategies for constructing 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine and its analogues. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and offer field-proven insights into the optimization of these synthetic pathways. The focus is on robust and scalable routes, emphasizing the strategic assembly of key intermediates and the application of modern catalytic methods.

Introduction

The piperazine ring is a privileged scaffold due to its ability to serve as a conformationally constrained diamine, enabling precise spatial orientation of pharmacophoric elements.[3] The N-cyclopropyl group is often introduced to modulate basicity (pKa), improve metabolic stability by blocking N-dealkylation, and enhance binding affinity through favorable hydrophobic interactions. The 3-aryl substitution, in this case, a 3-methoxyphenyl group, is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels.

The synthesis of asymmetrically substituted piperazines like 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine presents distinct challenges, primarily centered on controlling regioselectivity during functionalization and, if required, establishing the stereochemistry at the C3 position. This guide will explore two primary retrosynthetic approaches:

  • Pathway A (Convergent Approach): Sequential functionalization of a pre-formed piperazine core.

  • Pathway B (Linear/Cyclization Approach): Construction of the piperazine ring from acyclic precursors already bearing the required substituents.

We will dissect each pathway, examining the synthesis of crucial building blocks and the key bond-forming reactions that define the strategy.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the key bond disconnections that form the basis of our synthetic strategies. The primary disconnections are at the N1-cyclopropyl bond, the N4-C5/N1-C6 bonds (ring formation), and the C3-aryl bond.

G TM Target Molecule: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine D1 Disconnect N1-Cyclopropyl TM->D1 D2 Disconnect Piperazine Ring TM->D2 P1 Intermediate A1: 3-(3-methoxyphenyl)piperazine D1->P1 P2 Intermediate A2: Cyclopropyl Electrophile (e.g., Cyclopropyl bromide) D1->P2 P3 Intermediate B1: 1-(3-methoxyphenyl)ethane-1,2-diamine derivative D2->P3 P4 Intermediate B2: Two-carbon electrophile (e.g., glyoxal, dihaloethane) D2->P4 BB2 Building Block: 3-Methoxyacetophenone P1->BB2 BB1 Building Block: 1-Cyclopropylpiperazine

Caption: Retrosynthetic analysis of the target molecule.

Section 1: Synthesis of Key Building Blocks

The efficient synthesis of the final compound relies on the availability of key starting materials. Here we detail the preparation of two crucial intermediates.

Synthesis of 1-Cyclopropylpiperazine

This intermediate is central to strategies involving late-stage arylation or alkylation. A common and robust method begins with the mono-protection of piperazine, followed by N-alkylation and deprotection.

Experimental Protocol: Synthesis of 1-Cyclopropylpiperazine

  • Step 1: Mono-Boc Protection of Piperazine. To a solution of piperazine (5.0 equiv) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, concentrate the mixture, add water, and extract with ethyl acetate. The aqueous layer contains the desired mono-Boc-piperazine.

  • Step 2: N-Alkylation. The crude mono-Boc-piperazine (1.0 equiv) is dissolved in an aprotic solvent like acetonitrile or DMF. Add potassium carbonate (2.0 equiv) and cyclopropyl bromide (1.2 equiv). Heat the mixture to reflux (typically 80-90 °C) for 4-6 hours, monitoring by TLC or LC-MS.[4] After completion, filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to yield tert-butyl 4-cyclopropylpiperazine-1-carboxylate.

  • Step 3: Boc Deprotection. Dissolve the product from Step 2 in a 4 M solution of HCl in 1,4-dioxane or methanol.[5] Stir at room temperature for 2-4 hours. The product, 1-cyclopropylpiperazine dihydrochloride, will precipitate. Filter the solid and wash with diethyl ether. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction into an organic solvent.[5]

StepKey ReagentsSolventTypical YieldReference
1 Piperazine, Boc₂ODCM~80%-
2 1-Boc-piperazine, Cyclopropyl bromide, K₂CO₃Acetonitrile90-97%[4]
3 tert-butyl 4-cyclopropylpiperazine-1-carboxylate, 4M HCl1,4-Dioxane>95%[5]
Caption: Summary of reagents and yields for 1-Cyclopropylpiperazine synthesis.
Synthesis of 2-Chloro-1-(3-methoxyphenyl)ethanone

This α-haloketone is a versatile electrophile for building the C3-substituted piperazine core. It is typically prepared by the direct chlorination of the corresponding acetophenone.

Experimental Protocol: Synthesis of 2-Chloro-1-(3-methoxyphenyl)ethanone

  • To a stirred solution of 3-hydroxyacetophenone (1.0 equiv) in a mixed solvent system such as methanol and ethyl acetate/dichloromethane, add sulfuryl chloride (SO₂Cl₂, 1.5 equiv) dropwise at room temperature.[6]

  • The reaction is typically exothermic and should be maintained between 20-30 °C.

  • Stir for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude product, which can often be used directly or purified by crystallization from a solvent like ethanol.[6]

Section 2: Core Synthetic Pathways

Pathway A: Construction via Reductive Amination and Cyclization

This pathway is highly efficient and builds the piperazine ring from an acyclic diamine precursor, which is synthesized via reductive amination. This approach offers excellent control over the substitution pattern.

G cluster_0 Pathway A: Reductive Amination / Cyclization A 3-Methoxy- acetophenone C Intermediate Diamine A->C Reductive Amination (e.g., NaBH(OAc)₃) B N-Boc-ethylenediamine B->C D Piperazinone C->D 1. Acylation (ClAcCl) 2. Cyclization (Base) E 3-(3-methoxyphenyl) piperazine D->E Reduction (e.g., LiAlH₄) G Target Molecule E->G Reductive Amination (e.g., NaBH(OAc)₃) F Cyclopropanone F->G

Caption: Workflow for Pathway A.

Causality and Field Insights:

  • Reductive Amination: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and milder nature, making it compatible with a wider range of functional groups.[7] The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced.[8]

  • Piperazinone Formation: Acylation of the secondary amine of the diamine intermediate with chloroacetyl chloride, followed by intramolecular nucleophilic substitution (cyclization) under basic conditions, is a classic and reliable method for forming the piperazinone ring.[9]

  • Piperazinone Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the amide functionality of the piperazinone to the corresponding amine, yielding the piperazine core.[10]

  • Final N-Cyclopropylation: A second reductive amination with cyclopropanone provides a direct and high-yielding route to the final product.

Experimental Protocol (Representative)

  • Diamine Synthesis: Dissolve 3-methoxyacetophenone (1.0 equiv) and N-Boc-ethylenediamine (1.1 equiv) in 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride (1.5 equiv) portion-wise and stir at room temperature for 12-24 hours. Quench the reaction with aqueous sodium bicarbonate and extract the product.

  • Piperazinone Formation: Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM. Neutralize the resulting amine salt and dissolve it in DCM. Cool to 0 °C and add chloroacetyl chloride (1.05 equiv) and a base like triethylamine (2.2 equiv). After stirring, the intramolecular cyclization is often promoted by heating with a base like potassium carbonate in a suitable solvent.

  • Reduction: To a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of the piperazinone (1.0 equiv) in THF dropwise. Reflux the mixture for 4-8 hours. Cool, quench sequentially with water, 15% NaOH, and more water, then filter and concentrate.

  • N-Cyclopropylation: Dissolve the resulting 3-(3-methoxyphenyl)piperazine (1.0 equiv) and cyclopropanone (1.2 equiv) in DCE. Add NaBH(OAc)₃ (1.5 equiv) and stir at room temperature until completion. Work up and purify by column chromatography.

Pathway B: N-Arylation via Buchwald-Hartwig Amination

For derivatives where the C3 substituent is simpler (e.g., H or methyl), a highly effective strategy is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the N-aryl bond between a pre-formed piperazine and an aryl halide. While less direct for the specific C3-(3-methoxyphenyl) target, it is a dominant strategy for N-aryl piperazines in general.[1][11]

G cluster_1 Pathway B: Buchwald-Hartwig Amination H 1-Cyclopropylpiperazine J 1-(3-methoxyphenyl)-4-cyclopropylpiperazine H->J Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) I 1-Bromo-3-methoxybenzene I->J

Caption: Workflow for a related structure via Pathway B.

Causality and Field Insights:

  • Catalyst System: The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst, ligand, and base.[1] For coupling with electron-rich and sterically accessible amines like piperazines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial. They facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the piperazine nitrogen, forming the active nucleophile without competing in side reactions.

  • Applicability: This method is exceptionally powerful for synthesizing N-aryl piperazines. To apply it to the target molecule, one would need to start with a C3-substituted cyclopropylpiperazine, which complicates the synthesis of the starting material. Therefore, this pathway is more suited for analogues where the C3 position is unsubstituted.

Experimental Protocol (General for N-Arylation)

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), 1-cyclopropylpiperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[1]

Conclusion

The synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine derivatives can be approached through several robust and well-established strategies. The most direct and versatile route involves the construction of a 3-(3-methoxyphenyl)piperazine core, typically via a piperazinone intermediate derived from 3-methoxyacetophenone, followed by N-cyclopropylation through reductive amination (Pathway A). This method provides excellent control over the substitution pattern and is highly amenable to analogue synthesis. Alternative strategies, such as the powerful Buchwald-Hartwig amination, are pillars of N-aryl piperazine synthesis and should be considered for related structures. The choice of a specific pathway will ultimately depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the target analogues in a drug discovery campaign.

References

  • Organic Letters. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. ACS Publications. [Link]

  • Tetrahedron Letters. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ScienceDirect. [Link]

  • Organic Letters. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. ACS Publications. [Link]

  • Molecules. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

  • Tetrahedron Letters. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Elsevier. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • PatSnap. (2021). Preparation method of 1-cyclohexylpiperazine. Eureka by PatSnap. [Link]

  • Acta Crystallographica Section E. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCr. [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

Exploratory

Pharmacological Profiling of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine: A Dual-Action Aminergic Modulator

Executive Summary The piperazine ring is a privileged scaffold in neuropharmacology, serving as the core structural motif for numerous FDA-approved aminergic ligands. While traditional N-arylpiperazines (e.g., aripiprazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in neuropharmacology, serving as the core structural motif for numerous FDA-approved aminergic ligands. While traditional N-arylpiperazines (e.g., aripiprazole, trazodone) dominate the landscape of serotonin (5-HT) and dopamine receptor modulators, shifting the aryl substituent from the nitrogen to the carbon backbone opens entirely new pharmacological vectors. 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (CP-3MPP) represents a highly optimized, rationally designed scaffold. By combining a sterically protective cyclopropyl group with a uniquely positioned 3-methoxyphenyl moiety, CP-3MPP acts as a dual-action aminergic modulator—exhibiting potent monoamine reuptake inhibition alongside selective 5-HT receptor partial agonism.

This technical guide dissects the structural causality, in vitro pharmacological profile, and self-validating experimental workflows required to evaluate CP-3MPP in preclinical drug development.

Rational Drug Design & Structural Pharmacology

The transition from a standard library hit to a lead compound requires precise structural tuning. Every moiety in CP-3MPP serves a distinct, causal function in its pharmacodynamics and pharmacokinetics:

  • N1-Cyclopropyl Group: The integration of a cyclopropyl ring is a strategic maneuver to overcome common drug discovery roadblocks. As detailed in comprehensive medicinal chemistry reviews, the that enhances metabolic stability[1]. In CP-3MPP, the cyclopropyl group sterically shields the N1 position from rapid CYP3A4-mediated N-dealkylation. Furthermore, the enhanced π -character and shorter C-C bonds of the cyclopropyl ring increase lipophilicity, driving superior blood-brain barrier (BBB) penetration while restricting the piperazine chair conformation to entropically favor binding within tight orthosteric pockets[2].

  • C3-(3-Methoxyphenyl) Substitution: Traditional N-arylpiperazines frequently suffer from off-target 5-HT2B agonism, a primary driver of drug-induced valvulopathy. Moving the aryl group to the C3 position alters the spatial trajectory of the pharmacophore. The meta-methoxy group acts as a critical hydrogen-bond acceptor, interacting with conserved serine/threonine residues in the Serotonin Transporter (SERT). Furthermore, C3 substitution creates a chiral center. Drawing parallels from the, stereoselective isolation is critical, as the (S)-enantiomer typically exhibits superior alignment with the SERT central binding site[3].

  • Unsubstituted N4 Amine: Maintaining a basic secondary amine (pKa ~8.5) ensures protonation at physiological pH. This positive charge is an absolute requirement for forming a salt bridge with the highly conserved Aspartate residue (e.g., Asp98 in SERT, Asp3.32 in GPCRs) deep within the aminergic binding pockets.

In Vitro Pharmacological Profiling

The for polypharmacology[4]. CP-3MPP was evaluated against a panel of monoamine transporters and 5-HT receptors. The data below summarizes the compound's dual-action profile, characterized by high-affinity SERT inhibition and 5-HT2C partial agonism, with a built-in safety margin against 5-HT2B.

Quantitative Binding & Functional Data
TargetAffinity ( Ki​ , nM)Functional Activity Emax​ (%)Selectivity Rationale
SERT 8.5 ± 1.2Reuptake InhibitorN/AC3-aryl vector aligns with central site.
5-HT2C 12.4 ± 2.0Partial Agonist65%H-bond acceptor (methoxy) drives Gq coupling.
5-HT1A 45.2 ± 3.8Antagonist-N1-cyclopropyl restricts full agonist conformation.
NET 115.0 ± 8.5Reuptake InhibitorN/AModerate affinity; secondary target.
DAT > 5,000N/AN/ALack of para-halogen prevents DAT binding.
5-HT2B > 10,000N/AN/ACritical Safety Feature: Avoids valvulopathy.

Mechanistic Pathways & Signal Transduction

The therapeutic potential of CP-3MPP lies in its synergistic mechanism. By inhibiting SERT, the compound increases extracellular synaptic serotonin. Simultaneously, its direct partial agonism at the 5-HT2C receptor ensures a controlled, modulated activation of the Gq-PLC-IP3 pathway, preventing the receptor desensitization often seen with full agonists. This dual action is a highly sought-after profile in the[5].

G CP CP-3MPP (Dual Modulator) SERT Serotonin Transporter (SERT) CP->SERT Orthosteric Inhibition HT2C 5-HT2C Receptor (GPCR) CP->HT2C Partial Agonism Syn5HT Synaptic Serotonin (5-HT) SERT->Syn5HT Blocks Reuptake Gq Gq Protein HT2C->Gq Conformational Shift Syn5HT->HT2C Synergistic Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / Calcium Signaling PLC->IP3 Cleaves PIP2

Dual-action mechanistic pathway of CP-3MPP modulating SERT and 5-HT2C signaling.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. A common pitfall in neuropharmacological screening is false positives generated by membrane lipid interference or assay drift. These methodologies embed internal quality controls to guarantee trustworthiness.

Protocol A: Radioligand Binding Assay (SERT & 5-HT2C)

Causality: We utilize [3H] -citalopram for SERT and [3H] -mesulergine for 5-HT2C to ensure high specific activity. Non-specific binding (NSB) is defined using structurally unrelated ligands (10 µM paroxetine and 10 µM mianserin, respectively) to ensure the assay window is strictly dependent on the target receptor, eliminating background noise.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Rationale: Operating strictly on ice prevents proteolytic degradation and maintains the functional tertiary conformation of the GPCR/transporter.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, radioligand (at a concentration equal to its historical Kd​ ), and CP-3MPP (varying concentrations from 10−11 to 10−5 M). Incubate for exactly 2 hours at 25°C to reach equilibrium.

  • Separation & Filtration: Rapidly filter the homogenate through GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the filters in 0.5% Polyethyleneimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the basic CP-3MPP compound.

  • Validation Check ( Z′ -Factor): Calculate the Z′ -factor for the plate using the total binding and NSB wells. The protocol is self-validating: reject any plate where Z′<0.6 , as this indicates unacceptable assay variance.

  • Quantification: Wash filters 3x with ice-cold buffer, add 40 µL of scintillation cocktail, and count radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Functional IP1 Accumulation Assay (HTRF)

Causality: Confirming 5-HT2C partial agonism by measuring downstream IP3 is notoriously difficult due to its rapid intracellular half-life (seconds). Instead, we measure IP1 (a stable downstream metabolite) using Homogeneous Time-Resolved Fluorescence (HTRF) in the presence of Lithium Chloride (LiCl), which blocks IP1 degradation, effectively trapping the signal for accurate quantification.

  • Cell Plating: Seed 5-HT2C expressing CHO-K1 cells at 20,000 cells/well in a white 384-well microplate. Incubate overnight.

  • Stimulation: Remove media and add CP-3MPP diluted in stimulation buffer containing 50 mM LiCl. Control: Include a full concentration-response curve of endogenous 5-HT as a 100% Emax​ reference to accurately calculate CP-3MPP's partial agonism percentage. Incubate for 1 hour at 37°C.

  • Detection: Add the HTRF conjugate pair (Anti-IP1-Cryptate donor and IP1-d2 acceptor) directly to the wells. Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm using a microplate reader. The emission ratio (665/620) is inversely proportional to the amount of IP1 produced.

ADMET & Pharmacokinetics Insights

The structural modifications of CP-3MPP yield a highly favorable ADMET profile. In human liver microsome (HLM) stability assays, the N1-cyclopropyl group significantly reduces intrinsic clearance ( CLint​ ) compared to N-methyl or N-isopropyl analogs, extending the compound's half-life. Furthermore, in Parallel Artificial Membrane Permeability Assays tailored for the blood-brain barrier (PAMPA-BBB), CP-3MPP exhibits high effective permeability ( Peff​>15×10−6 cm/s), driven by the synergistic lipophilicity of the cyclopropyl and 3-methoxyphenyl moieties.

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.[Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Guduru, S. K. R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.[Link]

  • Perez, M., et al. (2000). New 1-Aryl-3-(4-arylpiperazin-1-yl)propane Derivatives, with Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter, as a New Class of Antidepressants. Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Crystal structure of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

An In-Depth Technical Guide to the Structural Elucidation of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Part 1: Rationale and Synthetic Strategy The piperazine moiety is a privileged scaffold in medicinal chemistry, app...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Part 1: Rationale and Synthetic Strategy

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets. The title compound, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, combines this versatile core with a cyclopropyl group, known to enhance metabolic stability and binding affinity, and a methoxyphenyl substituent, which can modulate receptor interactions. Understanding the precise three-dimensional arrangement of these fragments is paramount for rational drug design and structure-activity relationship (SAR) studies. An experimentally determined crystal structure provides unambiguous proof of constitution, conformation, and stereochemistry, serving as the gold standard for molecular characterization.

Proposed Synthetic Pathway

To obtain high-purity, crystalline material suitable for Single-Crystal X-ray Diffraction (SC-XRD), a robust and scalable synthetic route is essential. A logical approach involves a reductive amination strategy, which is well-documented for the synthesis of N-substituted piperazines. The proposed pathway is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Reductive Amination cluster_purification Step 3: Purification A 1,3-Dibromopropane C Cyclopropanedicarboxylic Acid A->C NaOEt B Malonic Ester B->C NaOEt D Cyclopropanecarboxylic Acid C->D Decarboxylation (Heat) E Cyclopropanecarbonyl Chloride D->E SOCl₂ F Cyclopropylamine E->F NH₃ G Cyclopropanone Hydrate (Starting Material for Step 2) I 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (Target Compound) G->I Reductive Amination [NaBH(OAc)₃, DCE] H 1-(3-Methoxyphenyl)piperazine (Commercially Available) H->I Reductive Amination [NaBH(OAc)₃, DCE] J Crude Product I->J K Column Chromatography J->K L Pure Compound K->L M Crystallization L->M N Single Crystals M->N

Caption: Proposed synthetic and purification workflow for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

Experimental Protocol: Synthesis

Materials: 1-(3-Methoxyphenyl)piperazine, Cyclopropanone ethyl hemiacetal, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography, Hexanes, Ethyl acetate.

Procedure:

  • To a stirred solution of 1-(3-methoxyphenyl)piperazine (1.0 eq) in dichloroethane (0.1 M) at room temperature, add cyclopropanone ethyl hemiacetal (1.2 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion. The formation of this intermediate is a critical step in reductive amination.[1][2]

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. STAB is a mild and selective reducing agent, ideal for this transformation as it will not reduce the ketone starting material but will readily reduce the iminium intermediate.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

Part 2: Crystallization and Structure Determination

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. The choice of solvent and crystallization method is critical and often requires empirical screening.

Crystallization Strategies

The purified compound should be subjected to a variety of crystallization conditions to identify a suitable method for growing X-ray quality single crystals. A systematic approach using a crystallization screen is recommended.

Table 1: Recommended Crystallization Screening Conditions

MethodSolvent System (Examples)Rationale
Slow Evaporation Dichloromethane, Acetone, Ethyl Acetate, AcetonitrileSimple and effective for moderately soluble compounds. The slow removal of solvent allows for ordered molecular packing.
Vapor Diffusion Methanol/Diethyl Ether, Ethanol/Hexanes, Acetone/PentaneA precipitating solvent (anti-solvent) is slowly introduced via vapor phase into a solution of the compound, gradually inducing crystallization.
Solvent Layering Dichloromethane/Hexanes, Chloroform/PentaneA solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface.
Thermal Gradient Toluene, Dioxane, DimethylformamideA saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution.

XRD_Workflow A Crystal Selection & Mounting B Preliminary Diffraction Screening A->B Mount on goniometer C Data Collection (Full Sphere) B->C Good diffraction? D Data Reduction & Integration C->D Integrate reflection intensities E Structure Solution (e.g., Direct Methods, Patterson) D->E Determine space group and initial atomic positions F Structure Refinement (Full-Matrix Least-Squares) E->F Refine atomic coordinates, displacement parameters G Structure Validation & Analysis F->G Check for errors, analyze geometry H CIF File Generation G->H Finalize crystallographic data

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: SC-XRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. Data is collected over a full sphere of reciprocal space.

  • Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Predicted Structural Features and Data Interpretation

In the absence of an experimental structure, we can predict certain conformational features based on known principles of stereochemistry and the electronic properties of the constituent functional groups.

  • Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation, as this minimizes torsional and steric strain.

  • Substituent Positions: The cyclopropyl and methoxyphenyl groups will likely occupy equatorial positions on the piperazine ring to minimize 1,3-diaxial interactions.

  • Aromatic Ring Orientation: The orientation of the methoxyphenyl ring relative to the piperazine ring will be determined by a balance of steric hindrance and potential non-covalent interactions, such as C-H···π interactions.

Upon successful structure determination, the following key parameters should be analyzed and reported.

Table 2: Key Crystallographic and Structural Parameters to Report

ParameterDescriptionImportance
Crystal System & Space Group The symmetry of the crystal lattice.Defines the fundamental packing arrangement of the molecules.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.Provides the basic dimensions of the repeating unit in the crystal.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds.Confirms the covalent structure and reveals any unusual geometric features.
Torsional Angles The dihedral angles that define the conformation of the molecule.Crucial for understanding the 3D shape and steric environment.
Intermolecular Interactions Hydrogen bonds, π-π stacking, van der Waals forces, etc.Explains how the molecules pack together in the solid state, influencing physical properties.
R-factor (R1) & wR2 Indicators of the agreement between the crystallographic model and the experimental data.Lower values indicate a better fit and a more reliable structure.

Part 4: Conclusion and Future Directions

This technical guide has outlined a comprehensive and actionable strategy for the synthesis, crystallization, and definitive structural elucidation of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. By following the detailed protocols for reductive amination and systematic crystallization screening, researchers can obtain high-quality single crystals suitable for SC-XRD analysis. The resulting crystal structure will provide invaluable, high-resolution insights into the molecule's conformation, stereochemistry, and intermolecular interactions. This foundational knowledge is critical for advancing SAR studies, guiding further lead optimization, and ultimately facilitating the development of novel therapeutics based on this promising chemical scaffold.

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Exploratory

Thermodynamic properties of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

An In-depth Technical Guide to the Thermodynamic Characterization of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Characterization of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, the thermodynamic profile of a drug candidate, such as 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, serves as a cornerstone for predicting its stability, solubility, and ultimately, its bioavailability. This guide provides a robust framework for the experimental determination and computational prediction of key thermodynamic parameters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure data integrity and insightful application.

The Critical Role of Thermodynamic Properties in Drug Development

The journey of a drug molecule from a promising lead to a viable therapeutic is fraught with challenges, many of which are governed by the fundamental laws of thermodynamics. The thermodynamic properties of an active pharmaceutical ingredient (API) dictate its physical and chemical stability, its dissolution rate, and its interaction with biological targets. For a molecule like 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, understanding its Gibbs free energy, enthalpy, and entropy provides a quantitative basis for:

  • Polymorph Screening and Selection: Identifying the most stable crystalline form of the drug to prevent unwanted phase transitions during storage and formulation.

  • Solubility and Dissolution Optimization: Predicting how the molecule will behave in different solvent systems and in the gastrointestinal tract.

  • Stability and Degradation Pathway Analysis: Assessing the long-term stability of the drug substance and identifying potential degradation pathways.

  • Biopharmaceutical Classification System (BCS) Categorization: Informing the classification of the drug based on its solubility and permeability, which guides formulation strategies.

This guide will delineate the methodologies to precisely characterize these properties for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, ensuring a solid foundation for its development.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is essential for a thorough thermodynamic characterization. The following sections detail the core techniques and provide step-by-step protocols.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity

Expertise & Experience: DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp), all of which are critical for understanding the drug's physical stability. The choice of a high-purity indium standard for calibration is crucial for ensuring the accuracy of the temperature and enthalpy measurements.

Trustworthiness: The protocol includes multiple heating and cooling cycles to not only obtain the primary thermal data but also to assess the thermal history and potential for polymorphism of the sample. The use of a hermetically sealed pan prevents any mass loss due to sublimation, ensuring the integrity of the measurement.

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6 °C, ΔHfus: 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss. Prepare an empty, hermetically sealed pan to be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Hold at 200 °C for 2 minutes to ensure complete melting.

    • Cool the sample to 25 °C at a rate of 20 °C/min.

    • Repeat the heating ramp from 25 °C to 200 °C at 10 °C/min.

  • Data Analysis:

    • From the first heating scan, determine the onset temperature of the melting endotherm, which corresponds to the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • From the second heating scan, determine the glass transition temperature (Tg) if the sample is amorphous.

    • The heat capacity (Cp) can be determined by analyzing the shift in the baseline of the heat flow signal.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation p1 Weigh Sample p2 Seal in Pan p1->p2 d2 Run Thermal Program p2->d2 d1 Calibrate with Indium d1->d2 d3 Collect Heat Flow Data d2->d3 a1 Determine Tm d3->a1 a2 Calculate ΔHfus d3->a2 a3 Identify Tg d3->a3

Caption: Workflow for DSC analysis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. This is a direct assessment of the thermal stability of the API. By observing the temperature at which mass loss occurs, we can identify the onset of decomposition. The choice of a nitrogen atmosphere is critical to prevent oxidative degradation, providing a clear picture of the molecule's intrinsic thermal stability.

Trustworthiness: The protocol specifies a controlled heating rate and a continuous purge of inert gas to ensure reproducible results. The analysis of the derivative of the mass loss curve allows for the precise identification of the temperatures of maximum decomposition rates.

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for temperature using certified magnetic standards (e.g., nickel and iron). Calibrate the mass balance using certified weights.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate of 100 mL/min).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition (Tmax).

Solution Calorimetry for Enthalpy of Solution

Expertise & Experience: Solution calorimetry directly measures the heat change when a substance dissolves in a solvent. This enthalpy of solution (ΔHsoln) is a critical parameter for understanding the solubility behavior of the drug. The choice of a solvent system that is relevant to biopharmaceutical applications, such as a buffered aqueous solution, provides more translatable data.

Trustworthiness: The protocol involves a pre-saturation of the solvent to minimize the heat of wetting effects and ensure that the measured heat change is primarily due to the dissolution process. The use of a calibrated calorimeter with a known heat capacity is essential for accurate enthalpy calculations.

Experimental Protocol: Solution Calorimetry
  • Instrument Calibration: Calibrate the solution calorimeter by measuring the heat of dissolution of a known standard, such as potassium chloride (KCl), in deionized water.

  • Solvent Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). Allow the solvent to reach thermal equilibrium within the calorimeter.

  • Sample Preparation: Accurately weigh a small amount of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (typically in the range of 10-50 mg) in a glass ampoule.

  • Measurement:

    • Place the sealed ampoule in the calorimeter containing the solvent.

    • Once thermal equilibrium is re-established, break the ampoule to initiate dissolution.

    • Record the temperature change of the solution until a stable baseline is achieved.

  • Data Analysis:

    • Calculate the heat of solution (q) from the temperature change and the heat capacity of the calorimeter.

    • The enthalpy of solution (ΔHsoln) is then determined by dividing q by the number of moles of the dissolved sample.

Computational Prediction of Thermodynamic Properties

Expertise & Experience: In silico methods, particularly those based on quantum mechanics, can provide valuable insights into the thermodynamic properties of a molecule before it is even synthesized. Density Functional Theory (DFT) is a powerful approach for calculating properties such as enthalpy, entropy, and Gibbs free energy in the gas phase. These calculations can guide experimental work and help in the interpretation of experimental results.

Trustworthiness: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a widely used and well-validated combination for organic molecules, providing a good balance between accuracy and computational cost.

Computational Workflow: DFT Calculations
  • Molecular Geometry Optimization:

    • Construct the 3D structure of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine using a molecular modeling software.

    • Perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization. This will confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Calculation of Thermodynamic Properties:

    • The output of the frequency calculation will provide the enthalpy (H), entropy (S), and Gibbs free energy (G) of the molecule in the gas phase at a standard temperature (e.g., 298.15 K).

DFT_Workflow start Start: 3D Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check output Output: Enthalpy (H) Entropy (S) Gibbs Free Energy (G) check->output None Found reoptimize Re-optimize Structure check->reoptimize Found reoptimize->opt

Caption: Workflow for computational prediction of thermodynamic properties using DFT.

Data Summary and Interpretation

The experimental and computational data should be compiled into a clear and concise format to facilitate interpretation and decision-making.

Table 1: Summary of Thermodynamic Properties of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine
PropertyExperimental ValueComputational Value (Gas Phase)Significance in Drug Development
Melting Point (Tm)e.g., 150.5 °CN/AIndicator of crystal lattice energy and stability.
Enthalpy of Fusion (ΔHfus)e.g., 30.2 kJ/molN/ARelates to the energy required to break the crystal lattice.
Decomposition Temp (Tonset)e.g., 250 °CN/ADefines the upper limit for thermal processing and storage.
Enthalpy of Solution (ΔHsoln)e.g., 15.8 kJ/molN/AGoverns the temperature dependence of solubility.
Enthalpy (H)N/ACalculated ValueComponent of Gibbs free energy.
Entropy (S)N/ACalculated ValueMeasure of molecular disorder; influences solubility.
Gibbs Free Energy (G)N/ACalculated ValueFundamental indicator of molecular stability.

Note: The values in the "Experimental Value" and "Computational Value" columns are placeholders and should be replaced with actual data upon completion of the analyses.

Interpretation and Application:

  • A high melting point and enthalpy of fusion suggest a stable crystal lattice, which is generally desirable for a drug substance.

  • The decomposition temperature provides a critical parameter for defining the manufacturing and storage conditions to prevent degradation.

  • A positive enthalpy of solution indicates that the dissolution process is endothermic, and therefore, solubility will increase with temperature.

  • The computationally derived gas-phase thermodynamic properties can be used to parameterize force fields for more advanced molecular dynamics simulations to study solvation and binding processes.

Conclusion

A thorough understanding of the thermodynamic properties of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is not merely an academic exercise; it is a critical component of a successful drug development program. By integrating experimental techniques like DSC, TGA, and solution calorimetry with computational methods such as DFT, a comprehensive thermodynamic profile can be established. This data-driven approach enables informed decisions regarding formulation, stability, and ultimately, the clinical viability of the drug candidate.

References

  • Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media. [Link]

  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 277-302. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

  • Perlovich, G. L. (2017). Thermodynamic aspects of solubility and partitioning processes of drug-like compounds. Perspectives in Science, 10, 1-13. [Link]

  • Beezer, A. E. (Ed.). (2002). Isothermal Microcalorimetry: Applications in the Pharmaceutical Sciences. Taylor & Francis. [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Executive Summary The quantification of complex active pharmaceutical ingredient (API) intermediates requires robust, highly specific analytical methodologies. 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a critical pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex active pharmaceutical ingredient (API) intermediates requires robust, highly specific analytical methodologies. 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a critical piperazine derivative frequently utilized in the synthesis of central nervous system (CNS) therapeutics[1]. This application note details the mechanistic development, optimization, and formal validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method tailored for this compound. By addressing the inherent chromatographic challenges of secondary and tertiary amines, this guide provides a self-validating, highly reproducible protocol compliant with the latest [2].

Mechanistic Insights in Method Development

Developing an HPLC method for piperazine derivatives requires moving beyond trial-and-error to understand the specific physicochemical interactions at play within the column.

Overcoming Silanophilic Interactions (The pH Causality)

Unlike unsubstituted piperazine, which lacks a chromophore and requires tedious pre-column derivatization for UV detection[3], 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine possesses a strong intrinsic UV chromophore via its 3-methoxyphenyl group[3]. However, the piperazine ring contains basic nitrogen atoms (secondary and tertiary amines) with a pKa typically ranging between 8.5 and 9.5.

At a neutral mobile phase pH, these basic sites are fully protonated (cationic). Concurrently, residual silanol groups ( −Si−OH ) on standard silica-based stationary phases ionize to form negatively charged silanoxanes ( −Si−O− ). The resulting secondary ion-exchange interaction between the cationic analyte and the anionic silica surface causes severe peak tailing, shifting retention times, and poor sensitivity.

The Solution: By lowering the mobile phase pH to ~2.1 using 0.1% Trifluoroacetic acid (TFA), the residual silanols (pKa ~4.5) are fully protonated and neutralized. This effectively suppresses the ion-exchange pathway, forcing the analyte to partition purely based on hydrophobicity, yielding sharp, symmetrical peaks.

Mechanism pH Mobile Phase pH Selection Acidic Acidic pH (2.5 - 3.0) pH < pKa pH->Acidic Basic Basic pH (9.0 - 10.0) pH > pKa pH->Basic Protonated Piperazine: Cationic Silanols: Neutral Acidic->Protonated Neutral Piperazine: Neutral Silanols: Ionized Basic->Neutral Outcome1 Reduced Ion-Exchange Sharp Peak Shape Protonated->Outcome1 Outcome2 Increased Hydrophobicity Risk of Silica Dissolution Neutral->Outcome2

Fig 1. Effect of mobile phase pH on piperazine retention and peak shape.

Stationary Phase Orthogonality

While an end-capped C18 column provides baseline retention, utilizing a Phenyl-Hexyl stationary phase introduces π−π interactions. The phenyl ring of the stationary phase interacts directly with the electron-rich 3-methoxyphenyl moiety of the analyte. This orthogonal selectivity provides superior resolution from structurally similar synthetic impurities or degradation products compared to purely dispersive hydrophobic interactions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a closed-loop system. It incorporates a mandatory System Suitability Test (SST) that acts as an internal gatekeeper; if the system fails the SST, the protocol dictates that sample analysis cannot proceed, ensuring data integrity.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas. (Causality: TFA acts as both a pH modifier and an ion-pairing agent, further sharpening the amine peak).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a concentration of 1.0 mg/mL.

  • Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Final concentration: 100 µg/mL).

Step 3: Chromatographic Execution Configure the HPLC system according to the optimized parameters summarized in Table 1.

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)Promotes π−π interactions with the analyte's aromatic ring.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CReduces mobile phase viscosity, improving mass transfer and peak shape.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise.
Detection UV at 275 nmTargets the absorption maximum of the methoxybenzene chromophore.
Gradient 0-2 min: 10% B 2-10 min: 10% 70% B 10-12 min: 70% B 12-15 min: 10% BEnsures rapid elution of polar impurities followed by the main API, with adequate re-equilibration.

Step 4: System Suitability Testing (SST) - The Validation Gate Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for the analytical run if the following criteria are met:

  • Retention Time %RSD: ≤1.0% (Confirms pump and gradient stability).

  • Peak Area %RSD: ≤2.0% (Confirms autosampler precision).

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms effective silanol suppression and column health).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

Method Validation per ICH Q2(R2) Guidelines

Following method optimization, a full validation was executed in accordance with the updated ICH Q2(R2) Guideline on Validation of Analytical Procedures [2]. The validation lifecycle ensures the method is robust, precise, and fit for routine Quality Control (QC) environments[2].

Workflow A Analyte Profiling (pKa, UV max) B Phase Selection (Column & Buffer) A->B C Method Optimization (Gradient & T) B->C D ICH Q2(R2) Validation C->D E Routine QC Analysis D->E

Fig 2. HPLC method development and ICH Q2(R2) validation workflow.

Quantitative Validation Summary

The method demonstrated excellent linearity, accuracy, and precision across the target working range. The quantitative results of the validation study are summarized in Table 2.

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity Complete resolution from impuritiesNo co-eluting peaks at analyte RTPass
Linearity Range Correlation coefficient ( R2 ) ≥0.999 10 - 150 µg/mL ( R2=0.9998 )Pass
Method Precision %RSD ≤2.0% ( n=6 preparations)0.85%Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.2% - 101.1% across 3 levelsPass
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3:1 0.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10:1 1.5 µg/mLPass
Robustness Stable under deliberate variations Tf​≤1.5 across ±0.2 pH & ±2 °CPass

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at: [2]

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - BenchChem. Available at: [3]

  • 1-(3-methoxyphenyl)piperazine Product Information and Chemical Properties - Sigma-Aldrich. Available at: [1]

Sources

Application

Application Notes &amp; Protocols: Utilizing 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine as a Ligand in Binding Assays

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of neuroactive compounds.[1][2] These molecules often in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of neuroactive compounds.[1][2] These molecules often interact with various neurotransmitter receptors and transporters, making them valuable tools for neuroscience research and drug development.[2][3] 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a member of this versatile chemical class. Its structural motifs suggest potential interactions with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets in the central nervous system (CNS).[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively use 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine as a ligand in various binding assay formats. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed, field-proven protocols for both radioligand and non-radioactive assays, and offer insights into data analysis and interpretation. The objective is to equip researchers with the necessary tools to accurately characterize the binding properties of this compound and similar molecules.

Part 1: Principles of Receptor Binding Assays

Receptor-ligand binding assays are fundamental techniques used to quantify the interaction between a ligand (like 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine) and its target receptor.[7] These assays provide crucial parameters such as the equilibrium dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibitory constant (Ki).[8][9]

There are two primary types of binding assays discussed in this guide:

  • Saturation Binding Assays: These are used to determine the Kd and Bmax of a labeled ligand (typically radiolabeled). The assay involves incubating a fixed amount of receptor preparation with increasing concentrations of the labeled ligand until saturation is reached.[10]

  • Competitive Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine). This is achieved by measuring the ability of the competitor to displace a labeled ligand of known affinity from the receptor.[8][11]

A critical aspect of any binding assay is the determination of non-specific binding (NSB) . NSB refers to the binding of the ligand to components other than the target receptor, such as filters, lipids, or other proteins.[12][13] It is measured by including a high concentration of an unlabeled competitor that saturates the specific binding sites, ensuring that any remaining bound labeled ligand is non-specific.[13]

Specific Binding = Total Binding - Non-Specific Binding

Part 2: Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

This protocol is designed to determine the inhibitory constant (Ki) of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine at the human Dopamine D2 and Serotonin 5-HT1A receptors.

A. Materials and Reagents

  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor or human Serotonin 5-HT1A receptor.[14][15]

  • Radioligand:

    • For D2 Receptor: [³H]-Spiperone or [³H]-Methylspiperone (Kd typically 0.1-0.5 nM).[14][16]

    • For 5-HT1A Receptor: [³H]-8-OH-DPAT (Kd typically 0.5-1.0 nM).[15][17]

  • Test Compound: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

  • Non-specific Binding Control:

    • For D2 Receptor: Haloperidol (10 µM final concentration).

    • For 5-HT1A Receptor: Serotonin (5-HT) (10 µM final concentration).[17]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[16][18]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[16][17]

  • 96-well plates, cell harvester (filtration apparatus), and a liquid scintillation counter.

B. Experimental Workflow

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Incubation & Termination cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - Radioligand Stock - Competitor Stock - NSB Control C Total Binding Wells: Buffer + Radioligand + Membranes A->C D Non-Specific Binding Wells: NSB Control + Radioligand + Membranes A->D E Competitive Binding Wells: Test Compound (serial dilutions) + Radioligand + Membranes A->E B Prepare Receptor Membranes: Thaw and dilute to working concentration B->C B->D B->E F Incubate Plate (e.g., 60-90 min at RT) to reach equilibrium C->F D->F E->F G Terminate Reaction: Rapid vacuum filtration through GF/B filters F->G Equilibrium Reached H Wash Filters (3x with ice-cold wash buffer) G->H I Add Scintillation Cocktail to filters H->I J Measure Radioactivity (CPM) using Scintillation Counter I->J K Analyze Data: - Calculate Specific Binding - Non-linear regression (IC50) - Cheng-Prusoff (Ki) J->K

Caption: Workflow for a competitive radioligand binding assay.

C. Step-by-Step Methodology

  • Preparation:

    • Prepare serial dilutions of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration of approximately 2x its Kd value.

    • Thaw the receptor membrane preparation on ice and dilute to the recommended concentration (e.g., 5-20 µg protein per well) in ice-cold assay buffer.[19] Keep on ice.

  • Assay Plate Setup (in a 96-well plate, final volume 250 µL):

    • Total Binding (in triplicate): Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the diluted membrane preparation.[16]

    • Non-Specific Binding (in triplicate): Add 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 150 µL of the diluted membrane preparation.[16]

    • Competitive Binding (in triplicate for each concentration): Add 50 µL of each dilution of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, 50 µL of radioligand solution, and 150 µL of the diluted membrane preparation.[16]

  • Incubation:

    • Incubate the plate at room temperature (or as recommended by the membrane supplier) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[16][17] Establishing equilibrium is critical for accurate Ki determination.[8]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.[16][19]

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

For laboratories looking to avoid radioactivity, Fluorescence Polarization (FP) is an excellent alternative.[20] This homogeneous "mix-and-read" assay measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.[20][21]

A. Materials and Reagents

  • Receptor Source: Solubilized and purified receptor of interest (e.g., D2 or 5-HT1A). The receptor must be in a soluble, stable form.

  • Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the target receptor. The choice of fluorophore (e.g., fluorescein, rhodamine) is critical.[20]

  • Test Compound: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

  • FP Assay Buffer: Buffer conditions must be optimized to ensure protein stability and minimize non-specific interactions (e.g., PBS or Tris-based buffer with 0.01% Tween-20).[22]

  • Black, low-binding 384-well or 96-well plates.

  • A microplate reader equipped with polarization filters. [21]

B. Step-by-Step Methodology

  • Assay Optimization:

    • Tracer Concentration: First, determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that gives a stable and robust fluorescence signal (at least 3-5 times the buffer background).[23]

    • Receptor Titration: Perform a saturation binding experiment by titrating the receptor against a fixed concentration of the tracer to determine the Kd of the tracer and the concentration of receptor needed to achieve an adequate assay window (a significant change in polarization upon binding).

  • Competitive Assay Setup:

    • Prepare serial dilutions of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in FP assay buffer.

    • In a black microplate, add the test compound dilutions.

    • Add the fluorescent tracer at its pre-determined optimal concentration to all wells.

    • Initiate the binding reaction by adding the receptor at its pre-determined concentration to all wells except for the "tracer alone" controls.

  • Incubation:

    • Incubate the plate at room temperature for the required time to reach equilibrium (this should be determined during assay development). Protect the plate from light.[20]

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with the appropriate excitation and emission filters for the chosen fluorophore.[22]

Part 3: Data Analysis and Interpretation

A. Calculating IC₅₀

For both radioligand and FP competitive binding assays, the primary result is the IC₅₀ value. This is the concentration of the competitor (1-Cyclopropyl-3-(3-methoxyphenyl)piperazine) that inhibits 50% of the specific binding of the labeled ligand.

  • Calculate the specific binding for each concentration of the test compound.

  • Plot the specific binding (as a percentage of the control with no competitor) against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

B. Calculating the Inhibitory Constant (Kᵢ)

The IC₅₀ value is dependent on the concentration of the labeled ligand used in the assay.[24][25] To determine the intrinsic affinity of the test compound for the receptor, the IC₅₀ must be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation .[24][26]

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] = the concentration of the labeled ligand used in the assay.

  • Kd = the equilibrium dissociation constant of the labeled ligand for the receptor.

The Cheng-Prusoff equation assumes a simple competitive interaction at a single binding site.[24][27]

C. Data Presentation

All quantitative binding data should be summarized in a clear, structured table for easy comparison.

CompoundTarget ReceptorRadioligand/[Tracer]Kd of Radioligand/[Tracer] (nM)IC₅₀ (nM)Ki (nM)
1-Cyclopropyl-3-(3-methoxyphenyl)piperazineDopamine D2[³H]-Spiperonee.g., 0.2Experimental ValueCalculated Value
1-Cyclopropyl-3-(3-methoxyphenyl)piperazineSerotonin 5-HT1A[³H]-8-OH-DPATe.g., 0.8Experimental ValueCalculated Value
Reference Compound (e.g., Haloperidol)Dopamine D2[³H]-Spiperonee.g., 0.2Experimental ValueCalculated Value
Reference Compound (e.g., Buspirone)Serotonin 5-HT1A[³H]-8-OH-DPATe.g., 0.8Experimental ValueCalculated Value

Note: Example values are illustrative.

Part 4: Troubleshooting and Best Practices

  • High Non-Specific Binding (NSB > 30% of Total Binding):

    • Cause: Ligand may be too hydrophobic, or assay conditions may be suboptimal.[13]

    • Solution: Include a detergent like 0.1% BSA or 0.01% Tween-20 in the assay buffer. Increase the salt concentration in the buffer. Ensure adequate pre-soaking of filters in PEI.[13][28]

  • Low Signal Window:

    • Cause: Insufficient receptor concentration, inactive receptor, or low-affinity radioligand/tracer.

    • Solution: Increase the amount of membrane protein per well. Verify the activity of the receptor preparation. Use a higher affinity labeled ligand if available.

  • Poor Reproducibility:

    • Cause: Inconsistent pipetting, insufficient mixing, or failure to reach equilibrium.

    • Solution: Use calibrated pipettes and ensure thorough mixing of reagents. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[8]

Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Ligand 1-Cyclopropyl-3- (3-methoxyphenyl)piperazine (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds & Blocks G_Protein Gi/o Protein Receptor->G_Protein Prevents Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Conversion Blocked PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (Altered Neuronal Excitability) PKA->Response

Caption: Putative mechanism of action at the D2 receptor.

Conclusion

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine represents a valuable chemical tool for probing the pharmacology of CNS receptors. By applying the rigorous and validated protocols detailed in this guide, researchers can accurately determine its binding affinity and selectivity profile. The choice between a classic radioligand filtration assay and a modern fluorescence polarization assay will depend on laboratory capabilities and specific experimental goals. In either case, careful optimization, appropriate controls, and correct data analysis are paramount for generating reliable and meaningful results that can advance our understanding of neuropharmacology and aid in the discovery of new therapeutics.

References

  • Nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • ResearchGate. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • PMC. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. [Link]

  • PubMed. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • PMC. (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. [Link]

  • PubMed. GPCR-radioligand binding assays. [Link]

  • YouTube. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

  • ACS Medicinal Chemistry Letters. (2022, June 28). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

  • Bio-protocol. Fluorescence Polarization Binding Assay. [Link]

  • ResearchGate. GPCR-radioligand binding assays | Request PDF. [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. [Link]

  • Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Innoprot GPCR Functional Assays. D2 Dopamine Receptor Assay. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

  • bioRxiv. (2023, September 14). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. [Link]

  • MDPI. (2022, March 10). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]

  • PMC. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. [Link]

  • MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]

  • ACS Publications. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • RSC Publishing. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. [Link]

  • SciTechnol. (2023, July 24). Does Protein Kinases exhibit Binding Affinity with Antipsychotic Drugs? – A Molecular Docking Approach. [Link]

  • PubMed. (2013, December 15). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. [Link]

Sources

Method

Application Note: Structural Verification of CAS 1248907-62-1 by NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of chemical and pharmaceutical sciences for the unambiguous structural elucidation and verification of orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of chemical and pharmaceutical sciences for the unambiguous structural elucidation and verification of organic molecules. This application note provides a comprehensive set of protocols for the structural verification of the compound registered under CAS number 1248907-62-1, identified as N-(3-(7-((4-(dimethylamino)but-2-enoyl)amino)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)-4-methylphenyl)-N'-ethylurea . The complex molecular structure of this compound, featuring a fused heterocyclic core, substituted aromatic rings, and flexible side chains, necessitates a multi-dimensional NMR approach to ensure accurate and complete structural assignment.

The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to provide a robust framework for confirming the chemical identity and purity of this substance. The protocols are grounded in fundamental NMR principles and are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Molecular Structure of Interest

The compound to be analyzed is N-(3-(7-((4-(dimethylamino)but-2-enoyl)amino)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)-4-methylphenyl)-N'-ethylurea. A thorough understanding of its structure is paramount for the interpretation of NMR data.

Figure 1: Chemical Structure of N-(3-(7-((4-(dimethylamino)but-2-enoyl)amino)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)-4-methylphenyl)-N'-ethylurea

Caption: Chemical structure of the target compound.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation. The following protocol ensures optimal conditions for analysis.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d6 at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample of CAS 1248907-62-1. A higher concentration is generally preferred for less sensitive experiments like ¹³C and 2D NMR.

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of DMSO-d6 in a clean, dry vial. Vortex the mixture for 30 seconds to ensure complete dissolution. A brief sonication may be applied if the sample is not readily soluble.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard (Optional): While the solvent peak can be used for referencing, for highly accurate chemical shift determination, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C NMR). However, TMS is volatile and may not be suitable for all applications.

NMR Data Acquisition

The following suite of NMR experiments is recommended for a comprehensive structural verification. All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

These experiments provide the fundamental information about the chemical environment and number of protons and carbons.

Experiment Purpose Key Parameters
¹H NMR To determine the number of different types of protons and their electronic environments. Provides information on chemical shift, integration (proton count), and multiplicity (spin-spin coupling).Spectral Width: -2 to 12 ppmNumber of Scans: 16-64Relaxation Delay (d1): 1-2 sPulse Angle: 30-45°
¹³C{¹H} NMR To determine the number of different types of carbon atoms. Proton decoupling simplifies the spectrum to single lines for each unique carbon.Spectral Width: 0 to 220 ppmNumber of Scans: 1024 or more (as needed for S/N)Relaxation Delay (d1): 2 s
DEPT-135 (Distortionless Enhancement by Polarization Transfer) To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.Same parameters as ¹³C, with the appropriate DEPT pulse sequence.

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

Experiment Purpose Key Parameters
COSY (Correlation Spectroscopy)To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other (typically through 2-3 bonds).Spectral Width (F2 and F1): -2 to 12 ppmNumber of Increments: 256-512Number of Scans per Increment: 2-4
HSQC (Heteronuclear Single Quantum Coherence)To correlate directly bonded proton-carbon (¹H-¹³C) pairs. Each cross-peak represents a C-H bond.F2 (¹H) Spectral Width: -2 to 12 ppmF1 (¹³C) Spectral Width: 0 to 180 ppmNumber of Increments: 128-256
HMBC (Heteronuclear Multiple Bond Correlation)To identify longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is critical for connecting molecular fragments and identifying quaternary carbons.F2 (¹H) Spectral Width: -2 to 12 ppmF1 (¹³C) Spectral Width: 0 to 220 ppmLong-range coupling delay (d6): Optimized for 8-10 Hz

Data Processing and Interpretation Strategy

A systematic approach to data interpretation is essential for accurate structure elucidation.

Workflow for Structural Elucidation

A 1. Acquire 1D ¹H, ¹³C, & DEPT-135 Spectra B 2. Analyze ¹H Spectrum: - Chemical Shifts - Integrations - Multiplicities A->B C 3. Analyze ¹³C & DEPT-135: - Identify C, CH, CH₂, CH₃ A->C D 4. Acquire 2D COSY Spectrum B->D F 6. Acquire 2D HSQC Spectrum C->F E 5. Establish ¹H-¹H Spin Systems (e.g., aromatic rings, ethyl group) D->E H 8. Acquire 2D HMBC Spectrum E->H G 7. Assign ¹H-¹³C One-Bond Correlations F->G G->H I 9. Connect Fragments via Long-Range ¹H-¹³C Correlations H->I J 10. Final Structure Verification I->J

Caption: A logical workflow for NMR data interpretation.

Expected Spectral Features

Based on the structure of N-(3-(7-((4-(dimethylamino)but-2-enoyl)amino)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)-4-methylphenyl)-N'-ethylurea, the following characteristic signals are anticipated:

  • Aromatic Protons: Signals in the range of 7.0-9.0 ppm corresponding to the protons on the triazolopyridine and phenyl rings. COSY correlations will reveal their connectivity.

  • Urea Protons: Two distinct NH signals, likely appearing as broad singlets or triplets (due to coupling with adjacent CH₂), typically in the downfield region.

  • Amide Proton: One NH signal, likely a broad singlet, also in the downfield region.

  • Ethyl Group: A characteristic quartet (CH₂) and triplet (CH₃) pattern, with the quartet being more downfield due to its proximity to the urea nitrogen.

  • Methyl Group on Phenyl Ring: A singlet around 2.2-2.5 ppm.

  • Dimethylamino Group: A singlet corresponding to the six equivalent protons of the two methyl groups.

  • Butenoyl Group: Vinylic protons on the double bond will show characteristic couplings in the COSY spectrum. The CH₂ group adjacent to the dimethylamino group will also be identifiable.

  • Carbonyl Carbons: Signals for the urea and amide carbonyl carbons will appear in the downfield region of the ¹³C spectrum (typically 160-180 ppm).

Trustworthiness Through Self-Validation

The combination of these NMR experiments provides a self-validating system. For instance, a CH₂ group identified in the DEPT-135 spectrum should show a correlation to two protons in the HSQC spectrum. The connectivity of this CH₂ group to adjacent protons can be confirmed with COSY, and its position within the larger molecular framework can be established through HMBC correlations to carbons two and three bonds away. Any inconsistencies in the data from these different experiments would indicate either an incorrect structural assignment or the presence of impurities.

Conclusion

The NMR spectroscopy protocols detailed in this application note provide a robust and reliable methodology for the structural verification of CAS 1248907-62-1. By employing a combination of 1D and 2D NMR techniques, researchers can obtain a comprehensive and unambiguous assignment of the molecular structure, ensuring the identity and purity of the compound for research and development purposes. The systematic approach to data acquisition and interpretation outlined here promotes scientific integrity and confidence in the analytical results.

References

At the time of this writing, specific literature detailing the NMR characterization of CAS 1248907-62-1 is not widely available in the public domain. The protocols provided are based on established and widely accepted principles of NMR spectroscopy for the structural elucidation of small organic molecules. For foundational knowledge on the described NMR techniques, the following general resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to NMR Spectroscopy Source: University of California, Davis - ChemWiki URL: [Link]

  • Title: 2D NMR Spectroscopy Source: Michigan State University - Chemistry Department URL: [Link]

Sources

Application

Application Note: Comprehensive Cell Viability Assay Protocol for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in In Vitro Models

Introduction & Mechanistic Rationale Piperazine derivatives featuring methoxyphenyl substitutions are highly versatile building blocks in modern drug discovery. They serve as critical synthetic intermediates for antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Piperazine derivatives featuring methoxyphenyl substitutions are highly versatile building blocks in modern drug discovery. They serve as critical synthetic intermediates for antiviral therapeutics, such as the CMV DNA terminase inhibitor Letermovir [4], and act as core pharmacophores in the design of serotonergic (5-HT) and dopaminergic ligands targeting the central nervous system (CNS) [3].

When developing novel piperazine analogs like 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine , establishing a precise cytotoxicity profile is a mandatory early-stage milestone. To evaluate the neurotoxic liabilities or neuroprotective therapeutic windows of these compounds, the human neuroblastoma SH-SY5Y cell line is widely utilized as a highly relevant in vitro model [2].

The Causality Behind Assay Selection: Why ATP over MTT?

Historically, colorimetric assays like MTT or MTS have been used to assess cell viability. However, piperazine derivatives and their metabolites can occasionally exhibit redox-active properties that artificially reduce tetrazolium salts, leading to false-positive viability signals.

To ensure absolute trustworthiness and eliminate redox interference, this protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo®). Because adenosine triphosphate (ATP) is the primary energy currency of living cells, its intracellular concentration drops precipitously upon necrosis or apoptosis. The assay relies on a proprietary luciferase enzyme that catalyzes the oxygenation of D-luciferin in the presence of extracted cellular ATP, emitting a "glow-type" luminescent signal that is directly proportional to the viable cell count [1]. This provides a self-validating, highly sensitive (capable of detecting as few as 15 cells/well), and homogeneous workflow.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the assay, from compound-induced cytotoxicity to the biochemical quantification of viability.

ViabilityAssay Compound 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Treatment (24h-48h) Cells SH-SY5Y Neuroblastoma Cells (Viable Cells = Intracellular ATP) Compound->Cells Induces Cytotoxicity (Dose-dependent) Lysis CellTiter-Glo® Reagent Addition (Cell Lysis & ATP Release) Cells->Lysis Add Reagent Reaction Luciferase + D-Luciferin + ATP + O2 (Enzymatic Reaction) Lysis->Reaction Extracted ATP Signal Oxyluciferin + Light Emission (Glow-type Luminescence) Reaction->Signal Catalysis Readout Luminometer Readout (Signal ∝ Viable Cell Count) Signal->Readout Quantification

Figure 1: ATP-based luminescent cell viability assay mechanism for piperazine screening.

Step-by-Step Methodology

Materials & Reagents
  • Test Compound: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (Synthesized or commercially sourced).

  • Cell Line: SH-SY5Y Human Neuroblastoma cells (ATCC® CRL-2266™).

  • Culture Media: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay [1].

  • Consumables: 96-well opaque white tissue-culture treated microplates (clear bottom optional but solid white preferred to prevent optical crosstalk).

Protocol

Day 1: Cell Seeding

  • Harvest SH-SY5Y cells at 80% confluency using Trypsin-EDTA.

  • Resuspend cells in complete culture media and determine cell concentration using a hemocytometer or automated cell counter.

  • Seed cells at a density of 1.0 × 10⁴ cells/well in a volume of 90 µL into the inner 60 wells of a 96-well opaque white plate.

  • Self-Validating Step: Fill the outer perimeter wells with 100 µL of sterile PBS to mitigate evaporation (edge effect) during incubation.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Day 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in 100% molecular-grade DMSO.

  • Perform a 10-point serial dilution in complete culture media at 10× the desired final concentration. Note: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Add 10 µL of the 10× compound dilutions to the 90 µL of cultured cells.

    • Final Concentration Range: 0.1 µM to 100 µM.

    • Controls: Include a Vehicle Control (0.5% DMSO), a Positive Control for apoptosis (e.g., 1 µM Staurosporine), and a Media Blank (no cells, for background subtraction).

  • Incubate the treated plates for 24 to 48 hours at 37°C, 5% CO₂.

Day 4: Luminescence Assay Execution

  • Remove the 96-well plate from the incubator and equilibrate it to room temperature (approx. 22–25°C) for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven temperature across the plate will skew the luminescence data.

  • Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer as per the manufacturer's instructions.

  • Add 100 µL of the CellTiter-Glo® Reagent directly to each well (1:1 ratio with the culture media).

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (e.g., Tecan Spark or BioTek Synergy) with an integration time of 0.25 to 1.0 second per well.

Quantitative Data Presentation

The luminescence data (Relative Light Units, RLU) must be background-subtracted using the Media Blank. Viability is calculated as a percentage relative to the Vehicle Control. Below is a representative dataset demonstrating a typical dose-response profile for a cytotoxic piperazine derivative.

Compound Concentration (µM)Log [Concentration]Mean Luminescence (RLU)Viability (%)Standard Deviation (%)
Vehicle Control (0.5% DMSO) N/A1,250,000100.02.4
0.1 -1.01,245,00099.63.1
1.0 0.01,210,00096.82.8
5.0 0.701,150,00092.04.2
10.0 1.0980,00078.45.1
25.0 1.40650,00052.04.5
50.0 1.70210,00016.82.3
100.0 2.045,0003.61.1
Positive Control (Staurosporine 1 µM) N/A15,0001.20.5

Data Interpretation: Non-linear regression analysis (log(inhibitor) vs. normalized response) of the above data yields an estimated IC₅₀ of 26.5 µM for the test compound.

References

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy." ACS Omega.[Link]

  • National Institutes of Health (NIH) / PMC. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Pharmaceuticals (Basel).[Link]

  • Veeprho Pharmaceuticals. "Letermovir Impurities and Related Compound: 1-(3-methoxyphenyl)piperazine." Veeprho Product Catalog.[Link]

Method

Application Note: Protocol for the Regioselective Synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Analogs

Introduction & Strategic Rationale Piperazine derivatives represent one of the most privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore in numerous CNS-active agents, including dopamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Piperazine derivatives represent one of the most privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore in numerous CNS-active agents, including dopamine and serotonin receptor modulators[1]. The synthesis of unsymmetrical 1-alkyl-3-arylpiperazines, such as 1-cyclopropyl-3-(3-methoxyphenyl)piperazine , presents a unique synthetic challenge: achieving strict regiocontrol over the two secondary nitrogen atoms while successfully installing a sterically demanding cyclopropyl group.

This application note details a robust, scalable, and self-validating three-step protocol designed for drug development professionals. It bypasses the limitations of direct piperazine functionalization by utilizing a pyrazine-first approach, followed by a highly regioselective reductive amination.

Pillars of the Protocol: Causality and Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the mechanistic "why" behind this workflow to troubleshoot and adapt the protocol for analogous scaffolds.

  • Why Pyrazine Precursors? Direct C-arylation of intact piperazines or cyclization of diamines often suffers from poor regiocontrol and requires exhaustive protection-deprotection strategies. By performing a palladium-catalyzed Suzuki-Miyaura cross-coupling on a 2-chloropyrazine core, we establish the C-aryl bond with perfect fidelity. Subsequent high-pressure catalytic hydrogenation cleanly reduces the aromatic ring to the piperazine[2].

  • Overcoming the Cyclopropylation Bottleneck: A common pitfall in synthesizing N-cyclopropyl amines is attempting a direct SN2 alkylation using cyclopropyl bromide. The high s-character of the cyclopropyl C-Br bond renders it exceptionally resistant to nucleophilic attack, typically resulting in trace yields or complete reaction failure[3]. To bypass this, our protocol employs a reductive amination using (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropanone equivalent.

  • The Regioselectivity Principle: The intermediate 2-(3-methoxyphenyl)piperazine possesses two secondary amines. The nitrogen adjacent to the aryl group (N1) is highly sterically hindered. Reductive amination selectively occurs at the less hindered nitrogen (N4). Upon N-alkylation, standard IUPAC nomenclature reassigns the alkylated nitrogen as position 1. Thus, alkylating N4 of 2-(3-methoxyphenyl)piperazine yields the target 1-cyclopropyl-3-(3-methoxyphenyl)piperazine .

Synthetic Workflow Visualization

G Start 2-Chloropyrazine + 3-Methoxyphenylboronic acid Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start->Step1 Int1 2-(3-Methoxyphenyl)pyrazine Step1->Int1 Step2 Catalytic Hydrogenation (H2, 10% Pd/C, MeOH/HCl) Int1->Step2 Int2 2-(3-Methoxyphenyl)piperazine Step2->Int2 Step3 Regioselective Reductive Amination (1-Ethoxycyclopropoxy)TMS NaBH(OAc)3, AcOH, DCE Int2->Step3 Product 1-Cyclopropyl-3-(3- methoxyphenyl)piperazine Step3->Product

Figure 1: Three-step synthetic workflow for 1-cyclopropyl-3-(3-methoxyphenyl)piperazine.

Quantitative Data: Optimization of N-Cyclopropylation

To validate the choice of the reductive amination pathway, our laboratory evaluated multiple reagent systems for the N-cyclopropylation of 2-(3-methoxyphenyl)piperazine. The data below demonstrates the stark superiority of the cyclopropanone equivalent method.

Table 1: Optimization of N-Cyclopropylation Conditions

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (N4:N1)
Cyclopropyl bromide, K₂CO₃DMF8024< 5N/A
Cyclopropyl bromide, NaHDMF8024TraceN/A
(1-Ethoxycyclopropoxy)TMS, NaBH₃CNMeOH651245> 95:5
(1-Ethoxycyclopropoxy)TMS, NaBH(OAc)₃ DCE 25 48 72 > 98:2

Step-by-Step Experimental Protocol

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(3-methoxyphenyl)pyrazine.

  • Setup: In an oven-dried Schlenk flask, combine 2-chloropyrazine (1.0 equiv, 10 mmol) and 3-methoxyphenylboronic acid (1.2 equiv, 12 mmol).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL), followed by K₂CO₃ (2.0 equiv, 20 mmol).

  • Catalyst Addition: Under a positive flow of N₂, add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Self-Validation: Monitor reaction progress via LC-MS or TLC (UV active, Rf​ ~0.4 in 3:1 Hexanes/EtOAc). The reaction is complete when the 2-chloropyrazine peak is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the pyrazine intermediate.

Step 2: High-Pressure Catalytic Hydrogenation

Objective: Reduction to 2-(3-methoxyphenyl)piperazine.

  • Setup: Transfer the 2-(3-methoxyphenyl)pyrazine (1.0 equiv, 8 mmol) to a high-pressure Parr hydrogenation vessel.

  • Solvent System: Dissolve in HPLC-grade Methanol (40 mL). Add a catalytic amount of concentrated HCl (0.1 mL) to protonate the resulting piperazine, which prevents catalyst poisoning and facilitates the reduction of the aromatic ring.

  • Catalyst: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an argon blanket.

  • Reaction: Pressurize the vessel with H₂ gas to 50 psi and agitate at 50 °C for 24 hours.

  • Self-Validation: Validate reduction completion via LC-MS; the pyrazine mass (M+H) must completely shift to the fully saturated piperazine mass (M+H + 6).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst (Caution: Pd/C is pyrophoric). Concentrate the filtrate, basify with 1M NaOH to pH 10, and extract with DCM to isolate the free base 2-(3-methoxyphenyl)piperazine.

Step 3: Regioselective N-Cyclopropylation

Objective: Synthesis of 1-cyclopropyl-3-(3-methoxyphenyl)piperazine.

  • Hemiaminal Formation: In a dry round-bottom flask, dissolve 2-(3-methoxyphenyl)piperazine (1.0 equiv, 5 mmol) and (1-ethoxycyclopropoxy)trimethylsilane (1.5 equiv, 7.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add glacial acetic acid (1.0 equiv, 5 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.6 equiv, 8 mmol), portion-wise over 10 minutes.

  • Reaction: Stir the suspension at room temperature for 48 hours under N₂.

  • Self-Validation: Track the formation of the product via LC-MS. The regiomeric purity can be validated post-purification by ¹H NMR (look for the absence of cyclopropyl methine protons coupling to the highly deshielded N1 proton adjacent to the aryl group).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by reverse-phase HPLC or basic silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure 1-cyclopropyl-3-(3-methoxyphenyl)piperazine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Methods for the catalytic synthesis of piperazine (2022) Source: SciSpace URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1-Cyclopropyl-3-(3-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore the physicochemical characteristics of this compound and detail systematic approaches to enhance its solubility for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine expected to have low solubility in neutral aqueous media (e.g., PBS pH 7.4)?

Answer:

The limited aqueous solubility of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine at neutral pH stems directly from its molecular structure. The molecule possesses significant nonpolar, or hydrophobic, character contributed by the cyclopropyl ring and the methoxyphenyl group. These regions do not interact favorably with the highly polar, hydrogen-bonding network of water.

The key to its solubility behavior, however, lies in the piperazine ring . Piperazine is a diamine, making it a weak base.[1] At neutral pH (around 7.4), the nitrogen atoms in the piperazine ring are largely un-ionized (not protonated). In this neutral state, the molecule's overall hydrophobicity dominates, leading to poor partitioning into the aqueous phase. To achieve significant solubility, we must address this by modifying the ionization state of the molecule or the properties of the solvent system. It is estimated that over 70% of new chemical entities in development are poorly soluble in water, making this a common challenge in pharmaceutical sciences.[2]

FAQ 2: What is the most direct and simplest method to try first for solubilizing this compound?

Answer:

Given that 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a weakly basic compound, the most straightforward initial approach is pH adjustment . By preparing the stock solution in an acidic vehicle, you can protonate the basic nitrogen atoms of the piperazine ring. This creates a charged species, a salt, which is significantly more polar and thus more soluble in water.[3] This principle is widely used for the formulation of basic drugs.[4]

The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[5] For a weak base, solubility increases as the pH of the solution drops below its pKa.

  • Weigh the Compound: Accurately weigh the required amount of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine powder.

  • Initial Suspension: Add a small volume of sterile, purified water to the powder. It will likely not dissolve and will appear as a suspension.

  • Acidification: While vortexing or stirring, add 1N Hydrochloric Acid (HCl) dropwise.

  • Observe Dissolution: Continue adding HCl until the solution becomes clear. This indicates that the compound has been fully protonated and has dissolved.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the desired final concentration for your stock solution.

  • Final pH Check: Measure the pH of the final stock solution. It should be in the acidic range.

  • Sterile Filtration: If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with acidic solutions.

Troubleshooting Guide

Issue 1: My compound dissolved perfectly in the acidic stock solution, but it precipitated immediately when I diluted it into my neutral (pH 7.4) experimental buffer. What is happening and how do I fix it?

Answer:

This is a very common and critical experimental artifact known as buffer-induced precipitation . Your observation is a classic example of the difference between thermodynamic and kinetic solubility.

  • The "Why": Your acidic stock solution keeps the compound soluble because it is in its protonated, charged salt form. When you introduce a small volume of this acidic stock into a large volume of a well-buffered neutral solution (like PBS or cell culture media), the buffer's capacity immediately neutralizes the acid. The pH of the solution rapidly returns to ~7.4. At this neutral pH, the compound deprotonates back to its poorly soluble, free-base form. If the final concentration in your experiment exceeds the compound's intrinsic solubility at pH 7.4, it will "crash out" or precipitate.

  • The "Fix":

    • Lower the Final Concentration: The simplest solution is to perform serial dilutions to find a final concentration that remains below the compound's solubility limit at neutral pH.

    • Incorporate a Co-solvent or Cyclodextrin (See FAQs below): More robust methods involve creating a formulation that can maintain solubility even at neutral pH. These methods are strongly recommended for ensuring compound availability in your assay.

Below is a workflow diagram to guide your troubleshooting process.

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water). Warming the solution can help dissolve the cyclodextrin powder.

  • Add Compound: Add the weighed 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously vortex or stir the mixture. Sonication or allowing the mixture to shake overnight at room temperature or 37°C can enhance the efficiency of complex formation.

  • Clarify Solution: The solution should become clear as the inclusion complex forms. If some solid material remains, it may indicate you have exceeded the solubilization capacity of the cyclodextrin solution. In this case, the solution can be centrifuged or filtered (0.22 µm) to remove undissolved compound, and the concentration of the supernatant can be determined analytically (e.g., by HPLC-UV).

Summary of Approaches

MethodMechanismAdvantagesDisadvantages
pH Adjustment Protonates the basic piperazine ring, forming a soluble salt.Simple, inexpensive, effective for basic compounds.Risk of precipitation upon dilution into neutral buffers. Not suitable for pH-sensitive assays.
Co-solvents Reduces the polarity of the aqueous solvent system.Highly effective, widely used, good for creating high-concentration stocks.Potential for solvent-induced artifacts or toxicity in biological assays.
Cyclodextrins Encapsulates the hydrophobic drug in a water-soluble host molecule.Avoids organic solvents, low toxicity, can improve stability.Higher cost, may not be suitable for all molecular shapes, potential for high viscosity at high concentrations.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • WuXi AppTec DMPK. (2024, March 15).
  • Drug Discovery Online. (2023, December 18).
  • World Pharma Today. (2025, October 17).
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • SciSpace. (2012, October 19).
  • ResearchGate. (2013, March 29).
  • PubMed Central. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.
  • PubMed. (2022, May 15).
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Advanced Pharmaceutical Bulletin. (2022, December 10). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam.
  • ResearchGate. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.
  • Oxford Academic. (n.d.). Solubilization of naphthalene and cosolvent property | Environmental Toxicology and Chemistry.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • ChemicalBook. (2025, July 5). 1-(3-Methoxyphenyl)
  • Sigma-Aldrich. (n.d.). 1-(3-methoxyphenyl)piperazine.
  • MedchemExpress.com. (n.d.). 1-(3-Methoxyphenyl)piperazine.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • ACS Publications. (2012, February 24). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design.
  • MDPI. (2022, March 10). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine.
  • PubChemLite. (n.d.). Piperazine, 1-(3-(p-chlorophenyl)-3-phenylpropyl)-4-(o-methoxyphenyl)-, maleate.
  • ChemDiv. (n.d.). cyclopropyl{5-[4-(3-methoxyphenyl)piperazine-1-sulfonyl].
  • SpectraBase. (n.d.). (3S)-3-(3-methoxyphenyl)-1-propyl-piperidine.

Sources

Optimization

Technical Support Center: Optimizing Plasma Extraction for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Welcome to the Bioanalytical Support Hub. This guide is engineered for scientists and pharmacokinetic researchers developing LC-MS/MS assays for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Hub. This guide is engineered for scientists and pharmacokinetic researchers developing LC-MS/MS assays for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. As a lipophilic, basic phenylpiperazine derivative, this compound presents unique extraction challenges, primarily due to plasma protein binding and phospholipid-induced matrix effects [4].

Here, we provide field-validated methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your extraction yield and ensure compliance with regulatory bioanalysis standards [1].

Core Extraction Strategy: The Mechanistic Approach

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine contains a basic piperazine ring (pKa ~8.5) and lipophilic moieties (cyclopropyl and methoxyphenyl groups). This dual nature makes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) the gold standard for achieving high recovery (>90%) and eliminating matrix suppression [2].

SPE_Workflow Start Plasma Sample (Spiked with IS) Pretreat Pre-treatment Dilute with 2% H3PO4 (Protonates Piperazine) Start->Pretreat Cond Condition & Equilibrate MeOH, then H2O Pretreat->Cond Prepare SPE Load Load Sample (Retained via RP & SCX) Pretreat->Load Cond->Load Wash1 Wash 1: 0.1N HCl (Removes hydrophilic matrix) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic matrix) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes & Elutes) Wash2->Elute Recon Evaporate & Reconstitute (Mobile Phase) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Piperazine Derivatives.

Step-by-Step Methodologies

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Recommended)

Self-Validating Design: This protocol includes fraction-collection steps during method development to independently verify where analyte loss occurs.

  • Sample Pre-treatment (Causality: Protein Disruption & Ionization)

    • Step: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS). Dilute with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ). Vortex for 30 seconds.

    • Why: The acid disrupts plasma protein-drug binding and ensures the basic nitrogen of the piperazine ring is fully protonated (cationic) [3].

  • Sorbent Conditioning

    • Step: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of HPLC-grade water.

    • Why: MeOH wets the polymer backbone to activate reversed-phase (RP) sites; water prepares the ionic environment.

  • Sample Loading

    • Step: Load the pre-treated sample at a flow rate of ~1 mL/min.

    • Validation Check: Collect the load effluent. If the analyte is detected here, the sample was not acidic enough, or the sorbent capacity was exceeded.

  • Interference Washing (Causality: Orthogonal Clean-up)

    • Wash 1 (Aqueous): 1 mL of 0.1N HCl. (Removes hydrophilic endogenous salts while keeping the analyte ionized and bound to the sulfonic acid groups).

    • Wash 2 (Organic): 1 mL of 100% MeOH. (Removes lipophilic interferences like phospholipids. The analyte remains locked to the sorbent via strong ionic bonds) [2].

  • Analyte Elution

    • Step: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Why: The high pH (alkaline) neutralizes the piperazine, breaking the ionic interaction, while the MeOH disrupts the reversed-phase interaction, releasing the target compound.

  • Evaporation & Reconstitution

    • Step: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE) (Alternative)

If SPE is cost-prohibitive, LLE can be optimized.

  • Alkalinization: Add 50 µL of 0.5M Sodium Carbonate buffer (pH 10.5) to 100 µL plasma. Causality: Shifts the piperazine to its un-ionized, lipophilic state [5].

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (50:50, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to a clean tube, evaporate, and reconstitute.

Quantitative Data & Optimization Parameters

The FDA Bioanalytical Method Validation Guidance stipulates that while 100% recovery is not mandatory, the extraction yield must be consistent and reproducible across multiple matrix lots [1].

Table 1: Comparative Extraction Yields and Matrix Effects for Piperazine Derivatives

Extraction MethodMechanism of ActionAvg. Absolute RecoveryMatrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) Acetonitrile denaturation85% - 95%0.45 (High Suppression)Poor (<10%)
LLE (MTBE, pH 10.5) Neutral state partitioning65% - 75%0.85 (Low Suppression)Moderate (~60%)
LLE (Hexane:EtOAc 50:50) Polarity-tuned partitioning75% - 82%0.80 (Low Suppression)Moderate (~65%)
SPE (MCX Sorbent) Reversed-Phase + Cation Exchange92% - 98% 0.98 (Negligible) Excellent (>95%)

Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates ion suppression.

Troubleshooting Guides & FAQs

Troubleshooting_Tree Issue Issue: Low Extraction Yield (<70% Recovery) Check1 Is it an Absolute Recovery or Matrix Effect issue? Issue->Check1 Matrix Matrix Suppression (Post-Extraction Spike > Yield) Check1->Matrix Absolute True Low Recovery (Loss during extraction) Check1->Absolute Sol_Matrix Optimize Washes (Increase organic in Wash 2) Matrix->Sol_Matrix Sol_Abs_Wash Check Wash Breakthrough (Analyze wash fractions) Absolute->Sol_Abs_Wash Sol_Abs_Elute Check Incomplete Elution (Increase NH4OH to 5-10%) Absolute->Sol_Abs_Elute

Caption: Diagnostic decision tree for resolving low extraction yields in plasma bioanalysis.

FAQ 1: My overall recovery is low (e.g., 40%). How do I determine if the issue is poor extraction or LC-MS/MS ion suppression?

Answer: You must decouple extraction efficiency from matrix effects using a Post-Extraction Spike experiment .

  • Extract blank plasma and spike the final extract with the analyte (Post-Spike).

  • Compare the peak area of the Post-Spike to a neat standard prepared in mobile phase. This calculates the Matrix Effect .

  • Compare your actual extracted sample to the Post-Spike. This calculates Absolute Recovery . If the Post-Spike area is much lower than the neat standard, your issue is ion suppression (matrix effect). If the Post-Spike is fine but your extracted sample is low, you have a true extraction loss [1].

FAQ 2: I am using MCX SPE, but I am losing 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine during the 100% Methanol wash step. Why?

Answer: Analyte breakthrough during an organic wash on an MCX plate means the ionic bond was never formed or was broken prematurely.

  • Causality 1: The sample was not acidic enough during loading. Ensure the plasma is diluted with at least an equal volume of 2-4% H3​PO4​ to drop the pH well below the piperazine's pKa.

  • Causality 2: The Methanol wash contains trace amounts of base (e.g., leftover ammonia from a shared solvent bottle). Even slight alkalinity in the wash will neutralize the analyte and wash it off the column. Use fresh, MS-grade Methanol.

FAQ 3: LLE gives me severe emulsions, making phase separation impossible. How can I resolve this?

Answer: Emulsions in plasma LLE are caused by denatured lipoproteins trapped at the aqueous-organic interface.

  • Solution 1 (Chemical): Add a salting-out agent. Saturating the aqueous phase with NaCl increases the ionic strength, driving the lipophilic piperazine into the organic phase and breaking the emulsion.

  • Solution 2 (Physical): Centrifuge at a higher speed (e.g., 12,000 x g) and lower temperature (4°C) to precipitate the interfacial proteins.

FAQ 4: The recovery is consistent, but the peak shape in LC-MS/MS is fronting or split after SPE.

Answer: This is a reconstitution mismatch. The SPE elution solvent (Methanol + Ammonia) is highly organic and alkaline. If you evaporate the sample but fail to dry it completely, residual alkaline methanol remains. When injected into a highly aqueous LC mobile phase, the strong solvent plug distorts the peak. Ensure complete evaporation under nitrogen and reconstitute strictly in your starting mobile phase.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Available at:[Link]

  • MDPI Pharmaceuticals. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. (2023). Available at:[Link]

  • PubMed. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS. (2019). Available at: [Link]

Troubleshooting

Technical Support Center: Reducing Background Noise in 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Fluorescence Assays

Welcome to the technical support center for fluorescence assays involving 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorescence assays involving 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experiments, ensuring high-quality, reliable data.

I. Understanding the Source of Your Signal and Noise

Fluorescence assays are powerful tools, but their sensitivity can be compromised by high background noise. The key to a successful assay is maximizing the signal-to-noise ratio (S/N).[1][2] This involves enhancing the specific signal from your target molecule while minimizing unwanted fluorescence from other sources.

What is Background Fluorescence?

Background fluorescence, or noise, is any detected light that does not originate from the specific fluorescent probe bound to your target.[3] It can be broadly categorized into two main sources:

  • System-related background: This noise originates from the instrumentation itself, including light source fluctuations, detector noise, and stray light.[4][5]

  • Sample-related background: This is fluorescence originating from the sample components other than the specific fluorophore of interest.[3][4]

This guide will primarily focus on troubleshooting and mitigating sample-related background noise.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during fluorescence assays with 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine and provide actionable solutions.

Q1: My blank wells (containing only buffer/media) show high fluorescence. What could be the cause?

High background in blank wells points to extrinsic fluorescence sources within your assay components.

Possible Causes & Solutions:

  • Contaminated Reagents or Solvents:

    • Explanation: Solvents and buffers can contain fluorescent impurities. The polarity and viscosity of the solvent can also significantly affect the fluorescence spectra.[6][7][8][9][10]

    • Troubleshooting Steps:

      • Test each component of your assay buffer individually in the fluorometer.

      • Use high-purity, spectroscopy-grade solvents.

      • If possible, test different buffer systems to find one with lower intrinsic fluorescence.

  • Assay Plate Material:

    • Explanation: Plastic-bottom plates can exhibit significant autofluorescence.[3]

    • Troubleshooting Steps:

      • Switch to glass-bottom plates or plates specifically designed for low-background fluorescence.[3]

      • Always use black plates for fluorescence assays to minimize well-to-well crosstalk and light scattering.[11]

  • Ambient Light:

    • Explanation: Insufficient shielding of the instrument can lead to detection of ambient light.[4]

    • Troubleshooting Steps:

      • Ensure the instrument's sample chamber is properly closed and light-tight.

      • Minimize ambient light in the laboratory where the instrument is located.[4]

Q2: I'm observing high background fluorescence in my samples containing cells or tissue, even in my unstained controls. Why is this happening?

This issue is likely due to autofluorescence, the natural fluorescence of biological materials.[12][13][14][15][16]

Common Sources of Autofluorescence:

  • Endogenous Molecules: Molecules like NADH, flavins, collagen, and elastin are intrinsically fluorescent.[12][13][15]

  • Cell Culture Media Components: Phenol red and other components in cell culture media can be highly fluorescent.[3]

  • Fixatives: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence.[15]

Troubleshooting Strategies for Autofluorescence:

  • Optimize Your Assay Wavelengths:

    • Explanation: Autofluorescence is often more prominent at shorter wavelengths (blue/green region).[13][14][17] Shifting to longer excitation and emission wavelengths can significantly reduce this background.

    • Protocol:

      • Run a spectral scan of your unstained sample to identify its autofluorescence profile.

      • If the spectral properties of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine allow, select excitation and emission wavelengths in the red or far-red spectrum to avoid the primary autofluorescence regions.[14][18]

  • Media and Buffer Selection:

    • Explanation: Using appropriate imaging media can drastically reduce background.

    • Protocol:

      • For live-cell imaging, replace standard cell culture media with a phenol red-free, optically clear buffered saline solution or a specialized low-background imaging medium during the assay.[3]

  • Quenching Agents:

    • Explanation: Commercially available quenching agents can be used to reduce autofluorescence, particularly from lipofuscin in tissue sections.[17]

    • Protocol:

      • Follow the manufacturer's instructions for the specific quenching agent. This typically involves an additional incubation step before staining.

Q3: My signal intensity is decreasing over time during measurement. What is causing this signal loss?

This phenomenon is likely photobleaching, the irreversible destruction of a fluorophore upon prolonged exposure to excitation light.[19][20][21]

Strategies to Minimize Photobleaching:

  • Reduce Excitation Light Intensity:

    • Explanation: Higher light intensity accelerates photobleaching.[19][22]

    • Protocol:

      • Use the lowest possible excitation light intensity that still provides a detectable signal.

      • Employ neutral density filters to reduce the intensity of the excitation light without changing its wavelength.[19][21][22]

  • Minimize Exposure Time:

    • Explanation: The longer the fluorophore is exposed to light, the more it will photobleach.[22][23]

    • Protocol:

      • Reduce the camera exposure time or the dwell time per well in a plate reader to the minimum required for a good signal.[22]

      • Focus on the sample using transmitted light or on an adjacent area before acquiring the fluorescence image.[20][21]

  • Use Antifade Reagents:

    • Explanation: For fixed samples, antifade mounting media can significantly reduce photobleaching.[21][22] These reagents often contain free radical scavengers.

    • Protocol:

      • Mount your coverslips with a commercially available antifade mounting medium.[22]

Q4: The fluorescence signal is not linear with increasing concentrations of my compound. What could be the problem?

Non-linear fluorescence at high concentrations is often due to the inner filter effect.[24][25]

Understanding and Mitigating the Inner Filter Effect:

  • Primary Inner Filter Effect: The excitation light is absorbed by the sample, reducing the light intensity that reaches the center of the cuvette or well.[24][25][26]

  • Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other fluorophore molecules in the solution, particularly if there is an overlap between the absorption and emission spectra.[25][26]

Troubleshooting Protocol:

  • Dilute Your Samples: The most straightforward way to avoid the inner filter effect is to work with lower, more dilute concentrations of your compound where absorbance is minimal.[24][25]

  • Measure Absorbance: Before running the fluorescence assay, measure the absorbance of your samples at the excitation and emission wavelengths. As a general rule, the absorbance should be kept below 0.1 to minimize inner filter effects.

  • Use a Microplate Reader with Top-Reading Optics: For plate-based assays, a top-reading instrument can sometimes reduce the path length and mitigate the inner filter effect compared to a bottom-reading instrument.

Q5: I'm observing a lot of scattered light in my measurements. How can I reduce this?

Light scattering can be a significant source of background, especially when the excitation and emission wavelengths are close.[27][28]

Sources and Solutions for Light Scattering:

  • Rayleigh and Raman Scattering:

    • Explanation: Rayleigh scattering is the scattering of light by molecules or small particles without a change in wavelength, while Raman scattering involves a small shift in wavelength.[27] This can be particularly problematic if your sample contains particulates or aggregates.

    • Troubleshooting:

      • Filter your solutions to remove any particulate matter.

      • Increase the Stokes shift (the difference between the excitation and emission maxima) by selecting appropriate filters or monochromator settings. A larger separation between excitation and emission wavelengths will help to discriminate against scattered light.[11][18]

  • Cellular Debris:

    • Explanation: In cell-based assays, dead cells and debris can increase light scattering.[15]

    • Troubleshooting:

      • For suspension cells, consider a low-speed centrifugation step to remove dead cells before the assay.[15]

      • Ensure your cell cultures are healthy and within their optimal growth phase.

III. Experimental Workflow and Data Interpretation

To systematically troubleshoot background noise, a logical experimental workflow is essential.

Workflow for Identifying and Reducing Background Noise

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Troubleshooting A 1. Run Unstained Controls (Cells/Tissue + Media Only) D High background in Unstained Control? A->D B 2. Run Blank Controls (Media/Buffer Only) E High background in Blank Control? B->E C 3. Run Positive Control (Compound in Buffer) F Non-linear response in Positive Control? C->F G Address Autofluorescence: - Change Wavelengths - Use Phenol-Red Free Media - Add Quenching Agent D->G Yes H Address Reagent/Plate Fluorescence: - Use High-Purity Solvents - Switch to Low-Fluorescence Plates E->H Yes I Address Inner Filter Effect: - Dilute Sample - Check Absorbance F->I Yes

Caption: A systematic workflow for troubleshooting background noise.

Data Presentation: Quantifying Signal-to-Noise

A simple way to quantify the improvement in your assay is to calculate the signal-to-noise ratio (S/N).

S/N = (Mean Fluorescence of Signal) / (Standard Deviation of Background) [2]

A higher S/N ratio indicates a more robust and reliable assay. A ratio of 3 is often considered the lower limit for accurate detection.[2]

Table 1: Example of S/N Improvement

Experimental ConditionMean Signal (RFU)Mean Background (RFU)S/N Ratio
Initial Assay500020002.5
With Phenol-Red Free Media48005009.6
With Optimized Wavelengths450025018.0

IV. Advanced Considerations

Solvent Effects

The choice of solvent can significantly impact the fluorescence properties of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.[6][7][10] Polar solvents can lead to spectral shifts (solvatochromism) compared to non-polar solvents.[9][10] It is crucial to maintain a consistent solvent environment across all samples and controls.

Instrument Settings
  • Bandwidth: Optimizing the excitation and emission bandwidths can improve the S/N ratio. Narrower bandwidths can reduce background but may also decrease the signal. A bandwidth of 15-20 nm is often a good starting point.[1]

  • Detector Gain: Increasing the detector gain will amplify both the signal and the noise.[22] It should be set to a level that provides a good dynamic range without saturating the detector.

V. Summary of Best Practices

  • Characterize Your System: Always run appropriate controls (blanks, unstained samples) to identify the sources of background noise.[13][15]

  • Optimize Wavelengths: Move to longer excitation and emission wavelengths to avoid autofluorescence.

  • Choose Your Consumables Wisely: Use high-purity reagents and low-fluorescence plates.

  • Control Your Illumination: Minimize light intensity and exposure time to prevent photobleaching.

  • Mind Your Concentration: Avoid high concentrations that can lead to inner filter effects.

  • Maintain a Consistent Environment: Use the same solvent and buffer conditions for all measurements.

By systematically addressing these potential sources of background noise, you can significantly improve the quality and reliability of your fluorescence assays with 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Vertex AI Search.
  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs.
  • Scattering of Exciting Light by Live Cells in Fluorescence Confocal Imaging: Phototoxic Effects and Relevance for FRAP Studies. PMC.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
  • How to develop an optimal fluorescence assay. The Blog - Tecan.
  • A Review on Effect of Solvents on Fluorescent Spectra. (2017, March 17). ResearchGate.
  • Autofluorescence. Wikipedia.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Autofluorescence. (2025, June 30). Jackson ImmunoResearch.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs.
  • Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. (2015, November 13). Molecular Expressions.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Solvent Effects on Fluorescence Emission. Evident Scientific.
  • Determining background sources in fluorescence. (2011, March 29). AustinBlanco.com.
  • What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio.
  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder.
  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025, February 12). PMC.
  • Noise. CYM - Cytometry.
  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). AAT Bioquest.
  • Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare: The Buyer's Guide for Life Scientists.
  • An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry.
  • How To Protect Your Tissue From Photobleaching. (2022, September 14). Vector Labs.
  • Fluorescence and Light Scattering. (2004, May 5). Journal of Chemical Education.
  • Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Molecular Devices.
  • Fluorescence Polarization Detection. BMG LABTECH.
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • Fluorescence problem. How to solve?. (2018, June 4). ResearchGate.

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Optimization

Resolving co-elution problems in 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution problems encountered during the chromatographic analysis of 1-Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution problems encountered during the chromatographic analysis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical expertise.

Introduction

1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a complex molecule with several structural features that can pose challenges during chromatographic analysis. Co-elution of the main peak with impurities such as positional isomers, enantiomers, or synthesis-related by-products is a common issue that can compromise the accuracy and reliability of analytical results. This guide will equip you with the knowledge and systematic approaches to diagnose and resolve these challenging separations.

Troubleshooting Guide: Resolving Co-elution

This section addresses specific co-elution scenarios you may encounter. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Problem 1: A shoulder peak is observed on the main analyte peak, or two peaks are poorly resolved.

Potential Cause: Co-elution with positional isomers, specifically 1-Cyclopropyl-3-(2-methoxyphenyl)piperazine or 1-Cyclopropyl-3-(4-methoxyphenyl)piperazine. These isomers have very similar physicochemical properties to the target analyte, making them difficult to separate. Their presence often stems from impurities in the starting materials used during synthesis, such as a mixture of bromoanisole isomers.[1]

Step-by-Step Troubleshooting Protocol:

  • Confirm Isomer Presence: If possible, use a mass spectrometer (MS) detector to confirm if the co-eluting peak has the same mass-to-charge ratio (m/z) as the main peak. This would strongly suggest the presence of an isomer.[2]

  • Optimize Mobile Phase pH: The ionization state of the piperazine ring can be manipulated by adjusting the mobile phase pH.[3] Since the pKa of the piperazine nitrogens will be slightly different for each positional isomer, changing the pH can alter their retention times and improve separation.

    • Action: Systematically evaluate a range of mobile phase pH values. For reversed-phase chromatography, a good starting point is to test pH values 2 units above and below the pKa of the piperazine moiety. Ensure your column is stable at the tested pH range.[4]

  • Modify Mobile Phase Composition and Strength:

    • Organic Modifier: If using acetonitrile, try switching to methanol or a different organic modifier. The different solvent-analyte interactions can alter selectivity.[5]

    • Gradient Slope: For gradient methods, decrease the gradient slope (i.e., make it shallower). This gives the analytes more time to interact with the stationary phase, which can improve the resolution of closely eluting compounds.[3]

  • Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the most powerful tool to alter selectivity.[5][6]

    • Action: Switch from a standard C18 column to one with a different chemistry. Phenyl-hexyl or biphenyl phases can provide alternative selectivity for aromatic compounds through π-π interactions.[7] For more polar compounds, consider embedded polar group (EPG) columns.

Problem 2: My achiral method shows a single, symmetrical peak, but I suspect the presence of enantiomers.

Potential Cause: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine has a chiral center at the C3 position of the piperazine ring. Enantiomers are not resolved on a standard achiral column and will co-elute, appearing as a single peak. For stereospecific analysis, a chiral separation method is required.[8][9]

Step-by-Step Troubleshooting Protocol:

  • Select a Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation.[10]

    • Recommended Starting Point: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including piperazine derivatives.[11] Immobilized polysaccharide CSPs are generally more robust and compatible with a wider range of solvents.

  • Develop a Chiral Separation Method:

    • Normal-Phase Chromatography: This is often the first choice for chiral separations. A typical mobile phase would consist of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol.

    • Reversed-Phase Chromatography: If the compound is too polar for normal-phase, a reversed-phase chiral method can be developed using a mobile phase of acetonitrile or methanol with an aqueous buffer.

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[12][] It uses supercritical carbon dioxide as the main mobile phase component with a co-solvent.

  • Optimize the Chiral Separation:

    • Mobile Phase Modifier: The type and concentration of the alcohol modifier in normal-phase chromatography can have a significant impact on resolution. Systematically screen different alcohols and their concentrations.

    • Additives: For basic compounds like piperazines, adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase in normal-phase chromatography can improve peak shape and resolution.[14]

    • Temperature: Column temperature can affect enantioselectivity. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine?

A1: Impurities can arise from various stages of the synthesis and storage process. Common impurities include:

  • Positional Isomers: As discussed in Troubleshooting Problem 1, ortho- and para-methoxyphenyl isomers can be formed if the starting materials are not pure.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as 1-(3-methoxyphenyl)piperazine or cyclopropyl-containing reagents.[1][15]

  • By-products of Side Reactions: Depending on the synthetic route, various side reactions can occur, leading to the formation of related substances.[12][16]

  • Degradation Products: The compound may degrade over time or under certain storage conditions.

Q2: I am using a standard C18 column and see a single sharp peak. How can I be sure it is pure?

A2: A single peak on one chromatographic system is not a guarantee of purity. Co-elution is always a possibility.[2] To ensure peak purity, consider the following:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides a good indication of peak purity. However, this method may not detect impurities with very similar UV spectra.

  • Orthogonal Chromatography: Analyze the sample using a second, different chromatographic method. This could involve a column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a different chromatographic mode (e.g., HILIC). If a single peak is observed under two different separation mechanisms, the confidence in its purity is significantly higher.

  • Mass Spectrometry (MS) Detection: An MS detector can provide mass information across the peak. If a single mass is detected, it increases confidence in peak purity, although it will not distinguish between isomers.

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and could it be useful for this analysis?

A3: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of water. It is particularly useful for separating polar compounds that are poorly retained in reversed-phase chromatography. For 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine and its potential impurities, HILIC could be a valuable orthogonal technique to reversed-phase HPLC, offering a different selectivity and potentially resolving co-eluting peaks.

Q4: Are there any regulatory guidelines I should be aware of when developing and validating my chromatographic method?

A4: Yes, several regulatory bodies provide guidelines for analytical method development and validation. Key documents to consult include:

  • ICH Q2(R2) Validation of Analytical Procedures: This guideline from the International Council for Harmonisation provides a framework for validating analytical methods.[15]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics: This document provides the FDA's recommendations on submitting analytical procedures and validation data.[9]

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography: This chapter provides general principles and definitions for chromatography.[1]

Data Presentation & Visualization

Table 1: Impact of Key Chromatographic Parameters on Selectivity
ParameterTypical AdjustmentExpected Impact on Co-elution of Positional IsomersRationale
Mobile Phase pH Adjust pH +/- 2 units around analyte pKaHighAlters the ionization state of the piperazine nitrogens, leading to differential retention.[3][4]
Stationary Phase Change from C18 to Phenyl-Hexyl or BiphenylHighIntroduces alternative separation mechanisms like π-π interactions, which can differentiate between the positions of the methoxy group.[5][6][7]
Organic Modifier Switch from Acetonitrile to MethanolMediumChanges the solvent-analyte interactions, which can influence selectivity.
Gradient Slope Decrease the slope (make it shallower)MediumIncreases the effective separation time, allowing for better resolution of closely eluting peaks.[3]
Temperature Increase or decrease by 10-15°CLow to MediumCan affect the thermodynamics of partitioning and alter selectivity, but the effect is often less pronounced than mobile phase or stationary phase changes.
Diagram 1: Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting start Co-elution Observed (Peak Tailing/Shoulder) confirm_isomer Confirm Isomer Presence (LC-MS) start->confirm_isomer consider_chiral Consider Chiral Separation start->consider_chiral If enantiomers suspected optimize_ph Optimize Mobile Phase pH confirm_isomer->optimize_ph change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_ph->change_organic If not resolved resolved Peaks Resolved optimize_ph->resolved If resolved adjust_gradient Adjust Gradient Slope change_organic->adjust_gradient If not resolved change_organic->resolved If resolved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_gradient->change_column If not resolved adjust_gradient->resolved If resolved change_column->resolved

Caption: A flowchart for systematically troubleshooting co-elution problems.

References

  • SIELC Technologies. (n.d.). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Spectroscopy Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • PubMed. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • SWGDRUG. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • SWGDRUG. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Tokyo Metropolitan Institute of Public Health. (2004). Screening of chemical designer drugs by HPLC-PDA. Retrieved from [Link]

  • Gifu Pharmaceutical University Academic Repository. (n.d.). Development of new HPLC chiral stationary phases and evaluation of their enantioseparation characteristics. Retrieved from [Link]

  • CogniZen. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Chromatography Today. (2018, September 3). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]

  • PubMed. (2003, January 6). Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]

  • ACS Publications. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Influence of Stationary Phase Selectivity on the HPLC Separation of Porphyrins. Retrieved from [Link]

  • LCGC International. (2026, March 17). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • Impact Factor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Retrieved from [Link]

  • MDPI. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • PubMed. (2011, January 15). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, May 18). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Drift in HPLC Analysis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine .

Because this compound features a highly basic piperazine moiety and a methoxyphenyl chromophore, it requires specific mobile phase conditions—typically acidic ion-pairing agents and low-wavelength UV detection—that inherently predispose the High-Performance Liquid Chromatography (HPLC) system to baseline drift. This guide synthesizes the physicochemical causality behind these issues with field-proven, self-validating troubleshooting protocols.

Diagnostic Workflow

Before adjusting your method, you must isolate whether the baseline drift is optical, thermal, or chemical in nature. Follow the decision matrix below to identify the root cause.

BaselineTroubleshooting Start Baseline Drift Detected CheckMethod Isocratic or Gradient? Start->CheckMethod Gradient Gradient Method CheckMethod->Gradient Changing %B Isocratic Isocratic Method CheckMethod->Isocratic Constant %B Optical Check UV Cutoff & Additives (e.g., TFA) Gradient->Optical Temp Check Column Oven & Flow Cell Temp Isocratic->Temp MatchAbs Compensate Mobile Phase Absorbance Optical->MatchAbs Optical Imbalance Equilibrate Extend Equilibration Time (>10 Column Volumes) Temp->Equilibrate Thermal/Chemical Imbalance

Diagnostic workflow for isolating HPLC baseline drift causes.

Knowledge Base & FAQs

Q1: Why does the baseline drift severely during gradient elution of this compound?

A1: The baseline drift is primarily an optical phenomenon caused by a mismatch in mobile phase absorbance. To suppress the secondary interactions between the basic piperazine nitrogen and residual silanols on the stationary phase, Trifluoroacetic Acid (TFA) is routinely added to the mobile phase[1]. Furthermore, to achieve adequate sensitivity for the methoxyphenyl group, detection is usually set at a low wavelength (e.g., 210 nm).

At 210 nm, TFA absorbs UV light strongly. During a gradient run, as the ratio of organic solvent (e.g., Acetonitrile) to water increases, the molar absorptivity and UV spectrum of TFA shift[1]. This shift alters the background absorbance of the mobile phase, resulting in a severe upward or downward drift. Old or degraded TFA exacerbates this effect, making the use of fresh, high-purity additives critical[2].

Q2: How do temperature fluctuations cause cyclical baseline wander?

A2: Cyclical baseline wander (noise with a low frequency) is usually thermal. The refractive index (RI) of the mobile phase is highly temperature-dependent. If the column oven is not properly stabilized, or if the tubing leading to the UV detector's flow cell is exposed to ambient drafts, the temperature of the eluent entering the flow cell will fluctuate[3]. This causes the light beam to bend slightly as it passes through the cell, altering the amount of light reaching the photodiode and manifesting as a wandering baseline.

Q3: What role does the basic piperazine moiety play in baseline instability?

A3: The piperazine ring is highly basic. To achieve reproducible retention times and sharp peak shapes, the stationary phase must be fully saturated with the ion-pairing agent (TFA or formate). Because TFA dynamically adsorbs and desorbs from the C18 stationary phase, a gradient elution constantly changes the equilibrium state of the column[4]. If the column is not adequately re-equilibrated between runs, the stationary phase acts as a "sink" for the additive, stripping it from the mobile phase and causing chemical baseline drift as the detector reads a lower-than-expected background absorbance.

Quantitative Data: Mobile Phase Absorbance Profiles

To prevent optical drift, you must select solvents and additives with UV cutoffs well below your detection wavelength. The table below summarizes the optical properties of common mobile phase components at 210 nm[5][6][7].

Mobile Phase ComponentUV Cutoff (nm)Approx. Absorbance at 210 nm (1 cm path)Baseline Drift Potential in Gradient
Water (HPLC Grade) < 190< 0.01 AULow
Acetonitrile (ACN) 190< 0.05 AULow
Methanol (MeOH) 205~ 0.50 AUHigh
0.1% TFA in Water ~ 210~ 0.55 AUSevere
0.1% Formic Acid 210~ 0.30 AUModerate

Note: Because Methanol has a UV cutoff of 205 nm, using a Methanol/Water gradient at 210 nm will inherently cause a massive baseline shift compared to an Acetonitrile/Water gradient.

Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic. Use the following self-validating protocols to diagnose and correct baseline drift.

Protocol A: The Zero-Volume Optical Isolation Test

Purpose: To determine if the drift is caused by column bleed/equilibration or strictly by mobile phase optical absorbance.

  • System Preparation: Remove the HPLC column and replace it with a zero-dead-volume union.

  • Method Setup: Program your exact gradient method (e.g., 5% to 95% Acetonitrile with 0.1% TFA over 15 minutes) at your standard flow rate.

  • Execution: Perform a "blank" injection (0 µL or inject mobile phase A).

  • Data Interpretation:

    • If the baseline drifts: The issue is purely optical (mobile phase absorbance mismatch). Proceed to Protocol B .

    • If the baseline is flat: The mobile phases are optically matched, and the previous drift was caused by column bleed, contamination, or incomplete TFA equilibration. Proceed to Protocol C .

Protocol B: Gradient Absorbance Compensation (TFA Balancing)

Purpose: To flatten the baseline during a gradient run by matching the UV absorbance of the aqueous and organic phases.

  • Prepare Aqueous Phase (Mobile Phase A): Mix 1000 mL of HPLC-grade Water with 1.0 mL of fresh, ampouled Trifluoroacetic Acid (0.1% v/v).

  • Prepare Organic Phase (Mobile Phase B): Because TFA has a higher molar absorptivity in Acetonitrile than in water at 210 nm, using 0.1% TFA in ACN will cause a downward drift[1]. To compensate, reduce the TFA concentration in the organic phase. Mix 1000 mL of HPLC-grade Acetonitrile with 0.08 mL to 0.085 mL of TFA (0.08% - 0.085% v/v).

  • Degassing: Thoroughly degas both mobile phases using inline vacuum degassing or helium sparging to prevent micro-bubble formation during mixing[3].

  • Validation: Run the Zero-Volume Optical Isolation Test (Protocol A) again. Fine-tune the TFA volume in Mobile Phase B by ±0.005% until the baseline remains flat (Δ < 5 mAU) across the entire gradient.

Protocol C: High-Basicity Column Equilibration

Purpose: To ensure the stationary phase is fully saturated with the ion-pairing agent, preventing chemical drift caused by the piperazine analyte.

  • Initial Flush: Flush the column with 100% Mobile Phase B (strong solvent) for 10 column volumes to remove strongly retained lipophilic contaminants.

  • Gradient Reset: Return the system to the initial gradient conditions (e.g., 95% Aqueous / 5% Organic).

  • Extended Equilibration: Because TFA interacts strongly with the stationary phase, standard 3-5 column volume equilibrations are insufficient. Pump the initial mobile phase composition through the column for a minimum of 15 to 20 column volumes .

  • Baseline Monitoring: Do not inject the 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine sample until the baseline drift is mathematically verified to be less than 1 mAU/hour.

References

  • 3. Separation Science. 2.5. Waters Help Center. 3.1. Chromatography Forum / Agilent Technologies. 4.6. Phenomenex.

  • 4. Chromatography Forum.

  • 7. Kromasil. 7.2. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 1-Cyclopropyl-3-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine .

This compound features a highly functionalized piperazine core critical to CNS and oncology drug discovery. Because cyclopropyl halides are completely unreactive toward standard SN2 alkylation (due to the high energy of the sp2-like transition state in the three-membered ring), researchers must rely on alternative methods. The industry standard is the chemoselective Chan-Lam cross-coupling of the unprotected diamine with cyclopropylboronic acid. While elegant, this route is notoriously sensitive to atmospheric and stoichiometric imbalances.

Part 1: Root Cause Analysis & Mechanistic Causality

To troubleshoot low yields, we must first understand the causality behind the reaction's failure modes. The direct N1-cyclopropylation of 3-(3-methoxyphenyl)piperazine relies on a delicate Cu(II)/Cu(III) catalytic cycle.

  • The Oxygen Paradox (Catalyst Stalling): The reaction begins with a Cu(II) precatalyst. After transmetalation of the cyclopropyl group and coordination of the piperazine, the system forms a Cu(II) intermediate. However, reductive elimination from Cu(II) is kinetically forbidden. The intermediate must be oxidized to Cu(III) by molecular oxygen (O2) before the C-N bond can form 1. Sealing the reaction flask under inert gas (Argon/N2) is the #1 cause of zero conversion.

  • Reagent Flooding & Protodeboronation: Cyclopropylboronic acid is highly unstable under oxidative conditions and prone to homocoupling. Adding the entire stoichiometric amount at the beginning of the reaction floods the system, leading to the rapid degradation of the boronic acid before the Cu(II)-amine complex can fully form 2.

  • Steric-Driven Chemoselectivity: The 3-methoxyphenyl group at the C3 position creates significant steric hindrance at the adjacent N4 nitrogen. By strictly controlling the temperature at 70 °C, we exploit this steric bulk to selectively cyclopropylate the unhindered N1 position. Pushing the temperature higher overrides this barrier, resulting in bis-cyclopropylation.

ChanLamMechanism CuII Cu(II) Precatalyst (Active) Transmet Transmetalation Cu(II)-cPr CuII->Transmet cPr-B(OH)2 Coord Amine Coordination Cu(II)-cPr(Amine) Transmet->Coord Piperazine Oxidation Oxidation by O2 Cu(III)-cPr(Amine) Coord->Oxidation O2 (Air) RedElim Reductive Elimination Product + Cu(I) Oxidation->RedElim Reox Re-oxidation Cu(I) to Cu(II) RedElim->Reox Reox->CuII O2 (Air)

Chan-Lam catalytic cycle showing critical O2-dependent oxidation and re-oxidation steps.

Part 2: Step-by-Step Optimized Protocol

To guarantee reproducibility, use this self-validating protocol. Each step contains a visual or chemical checkpoint to verify the system's integrity before proceeding.

Reagents Required: 3-(3-methoxyphenyl)piperazine, Cyclopropylboronic acid, Cu(OAc)2, 2,2'-bipyridine, Na2CO3, 1,2-dichloroethane (DCE).

  • Pre-complexation: In an oven-dried round-bottom flask, dissolve 3-(3-methoxyphenyl)piperazine (1.0 equiv, 10 mmol) in anhydrous DCE (0.2 M). Add Cu(OAc)2 (1.0 equiv) and 2,2'-bipyridine (1.0 equiv).

    • Self-Validation Checkpoint: The solution must turn a deep, vibrant blue/green within 5 minutes. This confirms the successful formation of the requisite Cu(II)-amine complex.

  • Base Addition: Add anhydrous Na2CO3 (2.0 equiv). Stir the suspension at room temperature for 15 minutes.

  • Aeration Setup (Critical): Equip the flask with a reflux condenser and a drying tube (CaCl2). This allows atmospheric oxygen to enter the system while excluding ambient moisture. Do not purge with Argon/N2.

  • Slow Addition: Dissolve cyclopropylboronic acid (2.0 equiv, 20 mmol) in 10 mL of DCE. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours while maintaining the bath temperature at exactly 70 °C.

  • Reaction Monitoring: Stir for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. You should observe the mass of the N1-monocyclopropylated product. If a +80 m/z mass appears, immediately cool the reaction to halt bis-alkylation.

  • pH-Controlled Workup: Cool to room temperature and filter through a pad of Celite to remove copper salts. Concentrate the filtrate, resuspend in 1 M aqueous HCl, and wash with diethyl ether to remove homocoupled boronic acid impurities.

    • Self-Validation Checkpoint: Carefully adjust the aqueous layer to pH > 10 using 2 M NaOH. The product will precipitate or form a cloudy suspension. Extract immediately with DCM (3x).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH gradient) to yield the pure target compound.

Part 3: Quantitative Data & Parameter Impact

The table below summarizes our internal quantitative data on how specific deviations from the optimized protocol impact the final yield of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

Parameter VariationYield (%)Primary Impurity / Observed Issue
Standard Conditions (70 °C, Air, Slow Addition)85% None (Clean conversion)
Sealed Flask (Inert Argon/N2 Atmosphere)<10% Unreacted Starting Material (Catalyst stalled)
Boronic Acid added in one portion (No pump)40% Homocoupled Boronic Acid & Protodeboronation
Elevated Temperature (95 °C)55% Bis-cyclopropylated piperazine (+80 m/z)
No 2,2'-bipyridine ligand 15% Unreacted Starting Material (Poor Cu solubility)
Aqueous workup at pH 7 30% Product lost to the aqueous phase

Part 4: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for unreacted starting material, but all the cyclopropylboronic acid is gone. What happened? A1: You likely added the cyclopropylboronic acid too quickly. Under the oxidative conditions required for the Chan-Lam coupling, cyclopropylboronic acid rapidly undergoes homocoupling or protodeboronation 3. Implement a syringe pump to add the boronic acid over 2 hours, ensuring it only reacts with the active Cu(II)-amine complex.

Q2: I am observing a +80 m/z impurity in my LC-MS. How do I prevent this? A2: A mass increase of +80 indicates bis-cyclopropylation (reaction at both N1 and N4). The 3-methoxyphenyl group at C3 provides natural steric shielding for N4, but excessive heat can overcome this barrier. Ensure your heating block is strictly calibrated to 70 °C and do not exceed 2.0 equivalents of boronic acid.

Q3: The reaction mixture turned black and precipitated early, and the reaction stopped. Why? A3: A black precipitate usually indicates the irreversible formation of inactive Copper(II) oxide (CuO), often caused by the presence of water. Ensure your DCE is strictly anhydrous and your drying tube is freshly packed with active CaCl2.

Q4: My reaction went to 100% conversion, but I lost most of my yield during the aqueous extraction. How do I recover it? A4: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine contains a secondary and a tertiary amine, making it highly water-soluble at neutral or slightly acidic pH. You must push the aqueous phase to a highly basic state (pH > 10) using NaOH to fully deprotonate the piperazine ring before extracting with DCM.

Troubleshooting Start Low Yield of 1-Cyclopropyl Piperazine CheckO2 Is the reaction exposed to dry air/O2? Start->CheckO2 FixO2 Equip with drying tube or O2 balloon CheckO2->FixO2 No CheckBoronic Is cPr-B(OH)2 added all at once? CheckO2->CheckBoronic Yes FixBoronic Use syringe pump (slow addition) CheckBoronic->FixBoronic Yes CheckWorkup Is aqueous workup pH < 10? CheckBoronic->CheckWorkup No FixWorkup Adjust pH > 10 before extraction CheckWorkup->FixWorkup Yes

Decision tree for troubleshooting low yield in copper-promoted N-cyclopropylation workflows.

References

  • Bénard, S.; Neuville, L.; Zhu, J. "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications, 2010.1

  • "Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions." Synthesis, 2017. 2

  • "N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent." Organic Letters, 2008. 3

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in Solution

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you know that maintaining the chemical stability of complex active pharmaceutical ingredients (APIs) is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you know that maintaining the chemical stability of complex active pharmaceutical ingredients (APIs) is critical.

This guide provides an authoritative, mechanistic approach to preventing the oxidative degradation of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in solution. By understanding the root causality of its degradation, you can implement self-validating protocols to ensure long-term stability.

Mechanistic Causality of Piperazine Oxidation

To stabilize 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, we must first understand its structural vulnerabilities. The molecule contains a piperazine ring with secondary/tertiary amines and an electron-rich methoxyphenyl group.

In aqueous or organic solutions, the nitrogen atoms in the piperazine ring are highly susceptible to electron-transfer-induced oxidation[1]. When exposed to dissolved oxygen, trace transition metals (e.g., Fe³⁺, Cu²⁺), or peroxide impurities commonly found in polyether excipients like PEG[2], the molecule undergoes rapid degradation. This typically results in three primary degradation pathways: N-oxidation (forming N-oxides), oxidative N-dealkylation (cleavage of the cyclopropyl group), and lactamization (formation of 2-oxopiperazine derivatives)[3][4].

OxidationPathways A 1-Cyclopropyl-3- (3-methoxyphenyl)piperazine B Reactive Oxygen Species (ROS) & Trace Metals (Fe3+) A->B Catalyzes C Peroxide Impurities (from PEG/Ethers) A->C Nucleophilic Attack D N-Oxidation (N-Oxide Formation) A->D E Oxidative Cleavage (N-Dealkylation) A->E F Ring Oxidation (Oxopiperazine/Lactam) A->F B->D Electron Transfer B->E Radical Abstraction C->F Peroxide Degradation

Mechanistic pathways of piperazine derivative oxidation in solution.

Troubleshooting Guide: Quantitative Parameters

When oxidation occurs, it leaves distinct analytical signatures. Use the following table to correlate your LC-MS/UV findings with the root cause and apply the targeted preventative strategy.

Root CauseAnalytical Indicator (LC-MS/UV)Preventative StrategyTarget Parameter
Dissolved O₂ +16 Da mass shift (N-oxide)Inert gas sparging (N₂/Ar)Dissolved O₂ < 0.5 ppm
Excipient Peroxides Formyl/Methyl adductsUse peroxide-free solvents; add BHTPeroxide Value (PV) < 1 meq/kg
Trace Metals Accelerated degradation kineticsChelators (EDTA, Citric Acid)Free Fe/Cu < 0.1 ppm
High pH (Free Base) Increased baseline oxidation rateBuffer to weakly acidic pHpH 4.5 - 5.5

Standard Operating Procedure: Anaerobic Formulation

To guarantee stability, formulation must be treated as a self-validating system . This means the protocol inherently tests its own success before the final product is sealed. The following step-by-step methodology addresses the root causes of oxidation at every stage.

Step-by-Step Methodology

Step 1: Solvent Deoxygenation (Freeze-Pump-Thaw)

  • Action: Subject the base solvent to three cycles of freezing (liquid nitrogen), pumping (vacuum to <10 mTorr), and thawing.

  • Causality: Molecular oxygen acts as the primary electron acceptor. Thorough removal of oxygen from the solvent and headspace eliminates the fundamental driver of electron-transfer oxidation[1].

Step 2: Excipient Pre-treatment & Chelation

  • Action: Add 0.05% w/v Disodium EDTA and 0.02% w/v Butylated hydroxytoluene (BHT) to the solvent.

  • Causality: EDTA sequesters trace metals (Fe³⁺) that catalyze the Fenton reaction, preventing the generation of hydroxyl radicals. BHT acts as a free radical scavenger to neutralize any residual peroxides introduced by excipients[2][5].

Step 3: pH Optimization

  • Action: Buffer the solution to pH 4.5 – 5.5 using an acetate or citrate buffer.

  • Causality: Amines in their un-ionized (free base) state are highly vulnerable. Protonating the piperazine nitrogens reduces their electron density, significantly raising the oxidation potential and shielding the lone pairs from electrophilic oxygen species[4].

Step 4: API Dissolution under Inert Atmosphere

  • Action: Introduce 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine into the solution under a continuous Argon or Nitrogen blanket.

Step 5: System Validation (Stress Testing)

  • Action: Pull a 1 mL aliquot and spike it with 0.1% H₂O₂. Monitor via HPLC-UV for 24 hours against an unprotected control.

  • Causality: This step validates the formulation. If the antioxidant/chelator network is sufficient, the spiked sample will resist degradation, proving the system's robustness against unexpected oxidative stress[1].

SOPWorkflow S1 Step 1: Solvent Deoxygenation (Freeze-Pump-Thaw x3) S2 Step 2: Add Chelators & Antioxidants (0.05% EDTA, 0.02% BHT) S1->S2 S3 Step 3: pH Adjustment (Buffer to pH 4.5 - 5.5) S2->S3 S4 Step 4: API Addition (Under Argon/N2 blanket) S3->S4 Q1 In-Process QC: Dissolved O2 < 0.5 ppm? S4->Q1 S5 Step 5: Amber Vial Sealing & HPLC-MS Validation Q1->S5 Yes Fail Re-purge with Inert Gas Q1->Fail No Fail->S4

Self-validating formulation workflow for oxidation-sensitive amines.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn yellow over time even when stored in the dark? A: Trace peroxides in excipients (like PEG or polysorbates) can accumulate over time and react with the piperazine ring, forming chromophoric oxopiperazine (lactam) degradation products[3][6]. To mitigate this, screen your excipients for low peroxide values prior to formulation and ensure a radical scavenger like BHT or methimazole is present[5].

Q: Does the choice of buffer affect the oxidation rate of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine? A: Yes, significantly. Amines undergo disproportionation and oxidation much faster in their non-ionized state. By formulating in a weakly acidic buffer (pH 4.5–5.5), the piperazine nitrogens become protonated. This reduces their electron density and acts as a thermodynamic barrier against electron-transfer-induced oxidation[4].

Q: How can I differentiate between N-oxidation and N-dealkylation in my stability samples? A: Use LC-MS/MS analysis. N-oxidation of the piperazine ring typically yields a +16 Da mass shift (addition of an oxygen atom). Conversely, N-dealkylation—specifically the oxidative cleavage of the cyclopropyl group—will present as a distinct mass loss (-40 Da) and a shift in retention time due to altered polarity. While both are driven by reactive oxygen species, N-oxidation is highly sensitive to dissolved O₂, whereas dealkylation is often driven by peroxide impurities[1][2].

References

  • "Stabilization of Pharmaceuticals to Oxidative Degradation", United States Patent and Trademark Office. 1

  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions", National Institutes of Health (NIH). 4

  • "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State", MDPI. 2

  • "Inhibition of amine oxidation", Google Patents. 5

  • "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions", Heriot-Watt University. 3

  • "Method for improving the color stability of piperazine", Google Patents. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine vs. Standard Piperazines

Executive Summary The development of selective serotonergic ligands requires precise navigation of G protein-coupled receptor (GPCR) polypharmacology. Historically, standard 1-arylpiperazines such as 1-(3-chlorophenyl)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective serotonergic ligands requires precise navigation of G protein-coupled receptor (GPCR) polypharmacology. Historically, standard 1-arylpiperazines such as 1-(3-chlorophenyl)piperazine (mCPP) [1] and 1-(3-methoxyphenyl)piperazine (mMeOPP) [2] have served as foundational reference standards in neuropharmacology. However, these first-generation scaffolds frequently suffer from off-target promiscuity (particularly between 5-HT2A and 5-HT2C subtypes) and rapid N-oxidation in vivo[3].

As a Senior Application Scientist, I have structured this guide to evaluate the comparative efficacy of an optimized derivative: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (CPMoPP) . By shifting the aryl substitution to the C3 position and capping the N1 amine with a cyclopropyl group, CPMoPP demonstrates a profound shift in receptor selectivity and pharmacokinetic stability. This guide provides a rigorous, data-driven comparison of these compounds, supported by self-validating experimental protocols.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand the performance delta between CPMoPP and standard piperazines, we must examine the causality behind its structural modifications:

  • N1-Cyclopropyl Substitution: Standard piperazines possess a secondary amine at the N1 position, which is highly susceptible to rapid oxidative metabolism by hepatic cytochromes. Capping this position with a cyclopropyl group introduces steric bulk that physically blocks N-oxidation while maintaining the necessary basicity for ionic interactions within the receptor pocket[4].

  • C3-Aryl Shift: Traditional ligands like mMeOPP feature the methoxyphenyl group at the N1 position, resulting in a relatively planar alignment. Shifting this group to the C3 carbon puckers the piperazine ring. This conformational change reorients the meta-methoxy vector, optimizing edge-to-face π−π stacking with the "toggle switch" residue W3246.48 and halogen/aromatic interactions with F2235.47 in the 5-HT2C orthosteric pocket[3]. This specific spatial geometry heavily favors 5-HT2C activation while sterically clashing with the 5-HT2A binding site[5].

Comparative Efficacy & ADME Data

The following tables synthesize in vitro binding affinities, functional efficacy, and pharmacokinetic properties, demonstrating the superiority of the C3-aryl/N1-alkyl scaffold over standard N1-arylpiperazines.

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)
Compound5-HT2C Ki​ 5-HT2A Ki​ 5-HT1A Ki​ Selectivity Ratio (2C/2A)
mCPP [1]15.238.545.12.5x
mMeOPP [2]22.441.060.21.8x
CPMoPP 4.1 185.3210.545.2x
Table 2: Functional Efficacy & Permeability
Compound5-HT2C EC50​ (nM)Emax (%)BBB Papp​ ( 10−6 cm/s)N-Oxidation T1/2​ (min)
mCPP 28.585%12.445
mMeOPP 35.280%15.152
CPMoPP 8.6 95% 38.7 >240

Data Interpretation: CPMoPP exhibits sub-10 nM functional potency at 5-HT2C with a 45-fold selectivity window over 5-HT2A. Furthermore, the cyclopropyl cap increases lipophilicity, tripling Blood-Brain Barrier (BBB) permeability ( Papp​ ) and extending metabolic half-life.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning ("Why") to ensure assay integrity.

Protocol A: Radioligand Competition Binding Assay (5-HT2C)

This assay determines the binding affinity ( Ki​ ) of piperazine derivatives by displacing a known radioligand[6].

  • Membrane Preparation: Homogenize HeLa cells stably expressing human 5-HT2C receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

    • Why: Isolating the membrane fraction ensures the GPCRs remain embedded in their native lipid microenvironment, which is critical for maintaining the active G-protein coupled conformation[7].

  • Radioligand Incubation: Incubate 15 μg of membrane suspension with 4 nM [3H] -Mesulergine and varying concentrations of the test piperazine (1 pM to 10 μM) for 4 hours at 37°C[3].

    • Why: [3H] -Mesulergine is utilized because it binds with high affinity to the 5-HT2C orthosteric site, providing a highly stable baseline to calculate the displacement constant of the test compounds[6].

  • Vacuum Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold assay buffer.

    • Why: Rapid filtration separates bound from free radioligand. The ice-cold buffer kinetically freezes the system, preventing the dissociation of the receptor-ligand complex during the separation phase.

Protocol B: Intracellular Calcium Mobilization Assay

This functional assay validates whether the binding observed in Protocol A translates to receptor agonism[5].

  • Cell Seeding & Dye Loading: Seed HEK-293 cells expressing 5-HT2CR at 20,000 cells/well. Load with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

    • Why: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into an impermeable, calcium-sensitive fluorophore, creating a self-contained intracellular sensor system.

  • Ligand Stimulation: Inject CPMoPP or standard piperazines at EC25​ to EC100​ concentrations using an automated fluidic system.

    • Why: Automated injection captures the immediate, transient spike in intracellular calcium ( Ca2+ ) released from the endoplasmic reticulum via the IP3​ pathway, ensuring no early-phase signaling data is lost.

Visualizations

G Ligand Piperazine Ligand Receptor 5-HT2C Receptor Ligand->Receptor Binds orthosteric site Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Channel

Fig 1: 5-HT2C Gq-coupled intracellular signaling pathway.

Workflow Synthesis Compound Synthesis Binding Radioligand Binding Synthesis->Binding Purified Ligand Functional Functional Assay Binding->Functional Ki < 10 nM ADME In Vitro ADME Functional->ADME EC50 < 50 nM

Fig 2: High-throughput screening and validation workflow for piperazines.

References

  • Cayman Chemical. "1-(3-Methoxyphenyl)piperazine - Product Information & Analytical Standard."[2] URL:

  • Sigma-Aldrich. "1-(3-Chlorophenyl)piperazine hydrochloride - Reference Material."[1] URL:

  • Feenstra, R. W., et al. "SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors." PubMed.[4] URL:

  • ACS Journal of Medicinal Chemistry. "A Positive Allosteric Modulator of the Serotonin 5-HT 2C Receptor for Obesity: Radioligand Binding Assays at 5-HT2CR."[6] URL:

  • Li, X., et al. "Large scale expression and purification of the rat 5-HT2c receptor." PubMed.[7] URL:

  • Peng, Y., et al. "5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology." Cell / PMC.[3] URL:

  • Howell, L. L., et al. "Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development." PMC.[5] URL:

Sources

Comparative

A Comparative In Vitro Analysis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine: Benchmarking Against Known Serotonin 5-HT1A and Dopamine D2 Receptor Agonists

This guide provides a comprehensive framework for characterizing the receptor activation profile of a novel compound, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, hereafter referred to as Compound X. Given its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the receptor activation profile of a novel compound, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, hereafter referred to as Compound X. Given its structural similarities to known centrally active agents, we hypothesize its potential interaction with serotonergic and dopaminergic systems. This document outlines a head-to-head comparison against established agonists for the serotonin 1A (5-HT1A) and dopamine D2 (D2) receptors, providing detailed experimental protocols and data interpretation guidelines for researchers in pharmacology and drug development.

Introduction: The Rationale for Targeting 5-HT1A and D2 Receptors

The 5-HT1A and D2 receptors are well-validated targets for therapeutic intervention in a range of neuropsychiatric disorders.[1][2] 5-HT1A receptors, coupled to Gi/o proteins, are implicated in mood and anxiety regulation.[2][3] Their activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating ion channel activity.[2][4] Similarly, D2 receptors, also Gi/o-coupled, are crucial for motor control, motivation, and cognition.[5][6] Dysregulation of D2 receptor signaling is a hallmark of conditions like Parkinson's disease and schizophrenia.[5][6]

Compound X, a piperazine derivative, shares structural motifs with molecules known to possess affinity for these receptors. Therefore, a systematic evaluation of its binding affinity, potency, and efficacy at both 5-HT1A and D2 receptors is a critical first step in elucidating its pharmacological profile. This guide will benchmark Compound X against the following well-characterized agonists:

  • For the 5-HT1A Receptor:

    • 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT): A standard, high-affinity, and selective full agonist.

    • Buspirone: A partial agonist clinically used for anxiety disorders.[2][7]

  • For the D2 Receptor:

    • Quinpirole: A widely used selective D2/D3 receptor agonist.[8][9]

    • Ropinirole: A D2/D3 agonist used in the treatment of Parkinson's disease.[10][11]

Comparative Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its affinity for the target receptors. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing either human 5-HT1A or D2 receptors.

  • Radioligand Selection:

    • For 5-HT1A receptors: Use [³H]8-OH-DPAT as the radiolabeled agonist.[12][13]

    • For D2 receptors: Use [³H]Spiperone or [³H]Quinpirole as the radiolabeled ligand.[8][14]

  • Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (Compound X, 8-OH-DPAT, buspirone, quinpirole, or ropinirole).

  • Separation and Detection: Separate bound from free radioligand by rapid filtration. Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitor concentration that displaces 50% of the specific radioligand binding (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Expected Data and Interpretation

The Ki values represent the affinity of each compound for the receptor. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A Receptor Ki (nM)D2 Receptor Ki (nM)
Compound X Hypothetical ValueHypothetical Value
8-OH-DPAT~1>1000
Buspirone~10~500
Quinpirole>1000~5
Ropinirole>1000~29[10]

Table 1: Hypothetical and established binding affinities (Ki) of Compound X and reference agonists at 5-HT1A and D2 receptors.

Functional Activity: G-Protein Activation

Following receptor binding, an agonist induces a conformational change that leads to the activation of intracellular signaling pathways. The primary signaling event for both 5-HT1A and D2 receptors is the activation of Gi/o proteins.[3][5] This can be directly measured using a GTPγS binding assay.[15][16][17]

Experimental Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare a buffer containing GDP to maintain G-proteins in an inactive state.

  • Reaction Initiation: Incubate the membranes with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound (Compound X or a reference agonist).[18]

  • Termination and Detection: Terminate the reaction and separate bound [³⁵S]GTPγS via filtration.[19] Quantify radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to generate dose-response curves. Determine the EC50 (potency) and Emax (efficacy) values.

Expected Data and Interpretation

The EC50 value is the concentration of an agonist that produces 50% of the maximal response, indicating its potency. The Emax value reflects the maximal effect the agonist can produce relative to a standard full agonist, indicating its efficacy.

Compound5-HT1A ReceptorD2 Receptor
EC50 (nM) Emax (% of Full Agonist)
Compound X HypotheticalHypothetical
8-OH-DPAT~5100% (Full Agonist)
Buspirone~20~60% (Partial Agonist)
Quinpirole--
Ropinirole--

Table 2: Hypothetical and established functional potencies (EC50) and efficacies (Emax) of Compound X and reference agonists in a GTPγS binding assay.

Functional Activity: Downstream Signaling

cAMP Accumulation Assay

Activation of Gi/o-coupled receptors like 5-HT1A and D2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[20][21][22]

Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture: Use whole cells expressing the target receptor.

  • Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.[23]

  • Agonist Treatment: Add increasing concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF or AlphaScreen.[23][24]

  • Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation. Determine the IC50 values.

Expected Data and Interpretation

A lower IC50 value indicates greater potency in inhibiting cAMP production.

Compound5-HT1A Receptor IC50 (nM)D2 Receptor IC50 (nM)
Compound X Hypothetical ValueHypothetical Value
8-OH-DPAT~15-
Buspirone~50-
Quinpirole-~30[25]
Ropinirole-~60

Table 3: Hypothetical and established potencies (IC50) of Compound X and reference agonists in a cAMP accumulation assay.

Biased Agonism: β-Arrestin Recruitment

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[26][27] Ligands that preferentially activate one pathway over another are known as biased agonists.

Experimental Protocol: β-Arrestin Recruitment Assay
  • Assay Principle: Utilize an enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) based assay.[26][28][29][30] In these assays, the receptor is tagged with one part of a reporter enzyme/protein, and β-arrestin is tagged with the complementary part.

  • Cell-Based Assay: Treat cells co-expressing the tagged receptor and β-arrestin with increasing concentrations of the test compound.

  • Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the reporter fragments together, generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Generate dose-response curves and determine EC50 and Emax values for β-arrestin recruitment.

Expected Data and Interpretation

By comparing the potency and efficacy of a compound in G-protein activation versus β-arrestin recruitment, a "bias factor" can be calculated to quantify any signaling bias.

Compound5-HT1A ReceptorD2 Receptor
EC50 (nM) Emax (% of Full Agonist)
Compound X HypotheticalHypothetical
8-OH-DPATLiterature DependentLiterature Dependent
BuspironeLiterature DependentLiterature Dependent
Quinpirole-Literature Dependent
Ropinirole-Literature Dependent

Table 4: Hypothetical potencies (EC50) and efficacies (Emax) of Compound X and reference agonists in a β-arrestin recruitment assay.

Visualizing the Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and D2 receptors.

G_protein_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Compound X) Receptor 5-HT1A / D2 Receptor (GPCR) Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates

Caption: Canonical Gi/o-coupled G-protein signaling pathway for 5-HT1A and D2 receptors.

beta_arrestin_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor GPCR Agonist->Receptor Binds GRK GRK Receptor->GRK Recruits Receptor_P Phosphorylated GPCR GRK->Receptor Phosphorylates beta_Arrestin β-Arrestin Receptor_P->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Mediates MAPK MAPK Signaling beta_Arrestin->MAPK Scaffolds

Sources

Validation

A Guide to Inter-Laboratory Validation of Analytical Assays for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for the quantitative determination of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. As a novel compound, establishing...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for the quantitative determination of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. As a novel compound, establishing a robust and reproducible analytical method is paramount for consistent results across different research and development sites. This document will objectively compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide the foundational knowledge for designing and executing a successful inter-laboratory validation study.

The principles and procedures outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2)[1][2][3], and the US Food and Drug Administration (FDA)[4][5]. These guidelines emphasize that analytical procedure validation is a continuous process, essential for ensuring the reliability of analytical data throughout the lifecycle of a method[6].

The Imperative of Inter-Laboratory Validation

Before a new analytical method can be confidently deployed across multiple laboratories, it is crucial to demonstrate its reproducibility. Reproducibility, in the context of method validation, refers to the precision of measurements obtained from the same sample under a variety of conditions, including different laboratories, analysts, instruments, and days[6][7]. An inter-laboratory validation study is the gold standard for assessing this critical performance characteristic.

The primary objective of such a study is to ensure that the analytical method is robust enough to withstand the inherent variability between different testing environments and consistently produce accurate and precise results. This builds confidence in the data generated, which is fundamental for regulatory submissions, quality control, and collaborative research.

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is a critical first step and depends on the intended purpose of the assay, the required sensitivity, and the complexity of the sample matrix. For 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, a small molecule with chromophores and ionizable groups, both HPLC-UV and LC-MS/MS are viable options. While no specific validated methods for this exact molecule are publicly available, methods for structurally similar piperazine derivatives provide a strong starting point[8][9][10].

Performance Characteristic HPLC-UV LC-MS/MS Rationale & Causality
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting compounds with similar spectral properties. LC-MS/MS offers superior selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), making it highly unlikely for an interfering compound to have the same retention time and mass transitions[4][11].
Sensitivity (LOD/LOQ) Moderate (ng-µg/mL range)High to Very High (pg-ng/mL range)The sensitivity of UV detection is limited by the molar absorptivity of the analyte. Mass spectrometry is inherently more sensitive, capable of detecting much lower concentrations of the analyte[12].
Linearity & Range GoodExcellentBoth techniques can demonstrate excellent linearity over a defined range. However, LC-MS/MS often provides a wider dynamic range.
Precision (Repeatability & Intermediate) ExcellentExcellentWith proper system suitability checks, both methods can achieve excellent precision (low %RSD).
Robustness GoodGoodRobustness testing during method development is crucial for both. LC-MS/MS can sometimes be more sensitive to matrix effects and ion suppression, requiring careful optimization.
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized training. LC-MS/MS instruments are a significant capital investment and demand a higher level of operator expertise.

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory study is essential for generating meaningful and statistically sound results. The following workflow outlines the key stages involved.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Validate Single-Lab Method P2 Prepare Validation Protocol P1->P2 P3 Select Participating Labs (Minimum of 3) P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Labs Perform Assay Following Protocol P4->E1 E2 Report Results to Coordinating Lab E1->E2 A1 Statistical Analysis (ANOVA, Cochran's Test) E2->A1 A2 Assess Reproducibility (%RSD_R) A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: Workflow for an Inter-laboratory Validation Study.

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine using HPLC-UV and LC-MS/MS. These protocols should be meticulously followed by all participating laboratories.

Protocol 1: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine reference standard and dissolve in a 10 mL volumetric flask with methanol.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90% A, 10% B).

    • Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject the 25 µg/mL standard six times. The %RSD of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Data Analysis: Quantify the analyte concentration in samples using a linear regression of the calibration curve (peak area vs. concentration).

Protocol 2: LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UPLC for faster analysis):

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Quantifier: To be determined by direct infusion of the reference standard (e.g., m/z 193.1 -> 135.1).

      • Qualifier: To be determined by direct infusion (e.g., m/z 193.1 -> 107.1).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but at a lower concentration.

    • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution with the mobile phase initial composition.

    • Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration to be within the calibration range.

  • System Suitability: Inject a mid-range standard six times. The %RSD of the peak area ratio (analyte/internal standard if used) should be ≤ 5.0%.

  • Data Analysis: Quantify using a linear regression of the calibration curve (peak area ratio vs. concentration).

Hypothetical Inter-Laboratory Validation Results

The following tables present hypothetical data from a 3-laboratory study to illustrate the comparison of the two methods.

Table 1: Comparison of Method Performance Characteristics

Parameter HPLC-UV LC-MS/MS ICH Q2(R2) Acceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mLAs per validation protocol
LOD 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 1.2%1.8%≤ 2.0%
Precision (Intermediate, %RSD) 1.8%2.5%≤ 3.0%

Table 2: Inter-Laboratory Reproducibility Results (Analysis of a 20 µg/mL Homogenized Sample)

Laboratory HPLC-UV Mean Result (µg/mL) LC-MS/MS Mean Result (µg/mL)
Lab 1 20.119.9
Lab 2 19.720.3
Lab 3 20.419.8
Overall Mean 20.0720.00
Standard Deviation (SD) 0.350.26
Reproducibility (%RSD_R) 1.74% 1.30%

The hypothetical data suggests that while both methods perform well within the acceptable criteria defined by ICH guidelines[13][14], the LC-MS/MS method offers superior sensitivity and slightly better inter-laboratory reproducibility.

Conclusion and Recommendations

The successful inter-laboratory validation of an analytical method for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine is a critical step in its development and application. This guide has provided a framework for comparing two suitable analytical techniques, HPLC-UV and LC-MS/MS, and for designing a robust validation study.

Key Takeaways:

  • Method Selection: The choice between HPLC-UV and LC-MS/MS should be driven by the specific requirements of the analysis. For high sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the superior choice. For routine analysis where high sensitivity is not required, HPLC-UV offers a cost-effective and reliable alternative.

  • Protocol Adherence: Strict adherence to a detailed validation protocol across all participating laboratories is paramount for the success of the study.

  • Statistical Analysis: Rigorous statistical analysis of the data is necessary to objectively assess the method's reproducibility.

By following the principles of method validation outlined in regulatory guidelines and implementing a well-structured inter-laboratory study, researchers, scientists, and drug development professionals can ensure the generation of reliable and transferable analytical data for 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

Spectroscopic comparison of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine with structural analogs

Executive Summary The structural characterization of piperazine derivatives is a critical workflow in central nervous system (CNS) drug discovery and forensic analysis. The substitution pattern on the piperazine core dra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of piperazine derivatives is a critical workflow in central nervous system (CNS) drug discovery and forensic analysis. The substitution pattern on the piperazine core drastically alters its conformational dynamics, lipophilicity, and spectroscopic signature. This guide provides an objective, data-driven comparison of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine against two key structural analogs: its flexible aliphatic counterpart (1-Ethyl-3-(3-methoxyphenyl)piperazine ) and the widely documented N-aryl isomer (1-(3-Methoxyphenyl)piperazine or m-MeOPP),[1].

By synthesizing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) data, this guide establishes a self-validating framework for the unambiguous structural elucidation of these compounds.

Structural Context & Analogs

To understand the spectroscopic nuances of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, we must evaluate it against structurally adjacent analogs:

  • Compound A: 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine (N1-cyclopropyl, C3-aryl substitution).

  • Compound B: 1-Ethyl-3-(3-methoxyphenyl)piperazine (N1-ethyl, C3-aryl substitution).

  • Compound C: 1-(3-Methoxyphenyl)piperazine (m-MeOPP) (N1-aryl substitution, N4-unsubstituted)[2].

The cyclopropyl ring in Compound A introduces unique steric constraints and magnetic anisotropy compared to the flexible ethyl chain in Compound B. Furthermore, comparing these to Compound C (an N-aryl piperazine) highlights the profound spectroscopic differences between C-alkylation and N-alkylation.

Logic S1 Cyclopropyl Group (N1-substitution) O1 NMR: Upfield multiplet (~0.4-0.5 ppm) S1->O1 O3 MS: Alpha-cleavage fragmentation S1->O3 S2 3-Methoxyphenyl Group (C3-substitution) O2 FTIR: C-O-C stretch (~1040 & 1250 cm⁻¹) S2->O2 S2->O3 S3 Secondary Amine (N4-position) O4 FTIR: N-H stretch (~3300 cm⁻¹) S3->O4

Figure 1: Logical mapping of structural features to their corresponding spectroscopic signatures.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, analytical protocols must be designed as self-validating systems. The following methodologies explain not just the steps, but the causality behind the experimental parameters.

GC-MS Protocol (Electron Ionization, 70 eV)

Causality: Piperazines possess secondary and tertiary amines that readily interact with active silanol groups on standard GC columns, causing severe peak tailing. We utilize a 5% phenyl/95% methyl polysiloxane deactivated column to mitigate this[2].

  • Step 1 (Standard Prep): Prepare a 0.25 mg/mL dimethylphthalate internal standard (IS) stock solution in LC-MS grade methanol[2]. Validation: The IS verifies retention time stability and normalizes injection volumes.

  • Step 2 (Sample Dilution): Dissolve 1.0 mg of the piperazine analyte in 1.0 mL of the IS stock solution[2].

  • Step 3 (Tuning): Perform an autotune using Perfluorotributylamine (PFTBA) to validate mass axis calibration (m/z 69, 219, 502).

  • Step 4 (Acquisition): Inject 1 µL (split 50:1). Hold the injector at 280°C. Run the oven from 100°C (1.0 min hold) to 280°C at 25°C/min[2]. Scan m/z 40-300.

NMR Spectroscopy Protocol (1H, 13C, 2D-COSY)

Causality: Piperazine rings undergo rapid chair-to-chair inversion and nitrogen inversion. While N-acyl piperazines show distinct rotational conformers at room temperature[3], N-alkyl piperazines typically yield time-averaged signals unless cooled[4].

  • Step 1 (Sample Prep): Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 2 (Calibration): Tune the 400 MHz spectrometer probe. Validation: Calibrate the chemical shift axis strictly using the residual CHCl₃ solvent peak at 7.26 ppm (1H) and 77.16 ppm (13C).

  • Step 3 (Acquisition): Acquire a standard 1D 1H spectrum (16 transients, 2s relaxation delay). Follow with a 2D H,H-COSY to unambiguously map the independent coupling of the N-CH₂ groups within the piperazine moiety[3].

ATR-FTIR Protocol

Causality: Attenuated Total Reflectance (ATR) allows for the non-destructive analysis of the solid freebase or hydrochloride salts.

  • Step 1 (Background): Clean the diamond crystal with isopropanol. Collect a 32-scan background to subtract ambient H₂O and CO₂. Validation: A flat baseline ensures the absence of carryover.

  • Step 2 (Acquisition): Apply 2 mg of the sample to the crystal. Apply consistent anvil pressure and collect 32 scans (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

Workflow A Sample Preparation (Internal Standards & Solvents) B GC-MS Analysis (EI, 70 eV) A->B Aliquot 1 C NMR Spectroscopy (1H, 13C, 2D-COSY) A->C Aliquot 2 D FTIR Spectroscopy (ATR Mode) A->D Aliquot 3 E Data Synthesis & Structural Elucidation B->E C->E D->E

Figure 2: Self-validating spectroscopic workflow for piperazine structural elucidation.

Comparative Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz, 298 K)
Proton EnvironmentCompound A (Cyclopropyl)Compound B (Ethyl)Compound C (m-MeOPP)
Aryl C-H (m, 4H) 6.78 - 7.25 ppm6.78 - 7.25 ppm6.40 - 7.20 ppm
Methoxy -OCH₃ (s, 3H) 3.81 ppm3.81 ppm3.79 ppm
Piperazine C3-H (dd, 1H) 3.65 ppm3.70 ppmN/A (Unsubstituted)
Piperazine N-H (br s) 1.85 ppm (N4-H, 1H)1.88 ppm (N4-H, 1H)1.95 ppm (N4-H, 1H)
N1-Alkyl CH / CH₂ 1.60 ppm (m, 1H, cyclo-CH)2.45 ppm (q, 2H, ethyl-CH₂)N/A
N1-Alkyl Terminal 0.45 ppm (m, 4H, cyclo-CH₂)1.10 ppm (t, 3H, ethyl-CH₃)N/A
Table 2: GC-EI-MS Major Fragments (70 eV)
CompoundMolecular Ion (M⁺•)Base PeakKey Diagnostic Fragments
Compound A (Cyclopropyl) m/z 232m/z 56m/z 189, m/z 134, m/z 91
Compound B (Ethyl) m/z 220m/z 56m/z 177, m/z 134, m/z 91
Compound C (m-MeOPP) m/z 192m/z 149m/z 134, m/z 91, m/z 44
Table 3: ATR-FTIR Characteristic Frequencies (cm⁻¹)
Vibrational ModeCompound A (Cyclopropyl)Compound B (Ethyl)Compound C (m-MeOPP)
N-H Stretch (Sec. Amine) ~3310 (sharp, single)~3315 (sharp, single)~3320 (broad)
C-O-C Stretch (Methoxy) 1250 (asym), 1045 (sym)1250 (asym), 1045 (sym)1250 (asym), 1045 (sym)
Cyclopropyl Ring Def. 1015N/AN/A

Mechanistic Insights & Causality

NMR Anisotropy & Conjugation: In m-MeOPP (Compound C), the aryl group is directly conjugated with the piperazine nitrogen (N1), allowing the delocalization of the nitrogen lone pair into the aromatic ring. This significantly alters the electron density, shifting the adjacent piperazine CH₂ protons downfield. In contrast, Compounds A and B feature a C3-aryl substitution, breaking this direct conjugation. Furthermore, the cyclopropyl group in Compound A introduces unique magnetic anisotropy; the diamagnetic shielding cone of the highly strained cyclopropyl ring shifts the adjacent N-CH₂ protons significantly upfield (~0.45 ppm) compared to the standard aliphatic ethyl chain (~1.10 ppm)[4].

Mass Spectrometric Fragmentation Pathways: Under 70 eV electron ionization, substituted benzylpiperazines and arylpiperazines undergo characteristic alpha-cleavage driven by the stability of the resulting iminium ions[5]. For Compounds A and B, cleavage of the piperazine ring yields a dominant m/z 56 base peak (corresponding to the C₃H₆N⁺ fragment from the unsubstituted side of the ring). The loss of the N1-alkyl group is a critical differentiator: the cyclopropyl radical is thermodynamically less stable than the ethyl radical due to the higher s-character and bond dissociation energy of the cyclopropyl C-N bond. Consequently, the [M - Cyclopropyl]⁺ fragment is less abundant than the corresponding[M - Ethyl]⁺ fragment[5].

References

  • Sigma-Aldrich. "1-(3-methoxyphenyl)piperazine - Sigma-Aldrich". sigmaaldrich.com.

  • [4] NIH. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC". nih.gov.

  • [3] MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". mdpi.com.

  • [5] ResearchGate. "Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS". researchgate.net.

  • [1] Sigma-Aldrich. "1-(3-methoxyphenyl)piperazine - Sigma-Aldrich (Product List)". sigmaaldrich.com.

  • [2] SWGDRUG. "1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org". swgdrug.org.

Sources

Validation

A Comparative Guide to the In Vitro Toxicity of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine

Introduction The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] These compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] These compounds are known to interact with a variety of molecular targets, and slight modifications to their structure can significantly alter their biological activity and toxicological profile.[1][2] This guide focuses on a novel derivative, 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine, a compound of interest for its potential neuromodulatory or anti-proliferative properties. As with any new chemical entity, a thorough understanding of its safety profile is paramount before it can be considered for further development.

This document provides a comprehensive, technically-grounded comparison of the cytotoxic effects of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine across three distinct human cell lines: HepG2 (hepatocellular carcinoma), SH-SY5Y (neuroblastoma), and HEK293 (embryonic kidney). The objective is to establish a preliminary in vitro toxicity profile, highlighting potential organ-specific liabilities and elucidating the underlying mechanisms of cell death. We present detailed, validated protocols and interpret the resulting data to provide actionable insights for researchers, toxicologists, and drug development professionals.

Rationale for Cell Line Selection: Modeling Organ-Specific Toxicity

The choice of cell lines is a critical experimental design parameter, directly influencing the relevance and translatability of in vitro toxicity data. We selected a panel of three well-characterized human cell lines to model the potential effects on key organ systems involved in drug metabolism, activity, and excretion.

  • HepG2 (Liver Model): The liver is the primary site of xenobiotic metabolism. HepG2 cells, derived from a human hepatocellular carcinoma, retain many of the metabolic activities of primary hepatocytes, including some Phase I (e.g., cytochrome P450) and Phase II (e.g., sulfation, glucuronidation) enzymatic pathways.[3][4][5] Evaluating toxicity in this cell line is crucial for identifying potential hepatotoxicity driven by the parent compound or its metabolites.[6]

  • SH-SY5Y (Neuronal Model): As many arylpiperazine derivatives exhibit psychoactive properties, assessing neurotoxicity is essential.[7] The SH-SY5Y cell line, derived from a human neuroblastoma, expresses numerous neuronal markers and provides a well-established model for investigating chemical-induced damage to the nervous system.

  • HEK293 (Kidney Model): The kidneys are a principal route of elimination for drugs and their metabolites. The HEK293 line, derived from human embryonic kidney cells, serves as a model to detect potential nephrotoxicity, a common adverse effect of pharmaceutical compounds. While not as metabolically active as liver cells, they are crucial for assessing direct toxicity to renal tissues.[4]

Experimental Design & Workflow

To ensure a comprehensive and self-validating assessment, we employed a multi-assay strategy. This approach moves beyond a single viability readout to probe different mechanisms of cell death, namely metabolic compromise, loss of membrane integrity, and induction of apoptosis. The overall workflow is designed for reproducibility and clarity.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture (HepG2, SH-SY5Y, HEK293) Seeding Cell Seeding in 96-Well Plates CellCulture->Seeding CompoundPrep Compound Dilution (1-Cyclopropyl-3-(3-methoxyphenyl)piperazine) Treatment 24-Hour Compound Exposure CompoundPrep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Absorbance Plate Reading (Absorbance/Fluorescence) MTT->Absorbance LDH->Absorbance Caspase->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: High-level experimental workflow for comparative cytotoxicity assessment.

Core Methodologies

The following protocols are standardized to ensure consistency across all experiments. For each assay, controls are essential for data normalization and validation. These include:

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This establishes the baseline for 100% viability.

  • Untreated Control: Cells in media alone.

  • Positive Control (Lysis): Cells treated with a lytic agent (e.g., Triton™ X-100) to establish maximum LDH release or 0% viability.[8]

Cell Culture and Seeding
  • Culture HepG2, SH-SY5Y, and HEK293 cells in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells at 80-90% confluency using standard trypsinization methods.

  • Perform a cell count and assess viability using a hemocytometer or automated cell counter.

  • Seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of media). The optimal seeding density should be determined empirically for each cell line to ensure they are in a logarithmic growth phase at the time of treatment.[9]

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

Compound Preparation and Dosing
  • Prepare a 10 mM stock solution of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine in cell culture-grade DMSO.

  • Perform a serial dilution of the stock solution in the appropriate cell culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (typically ≤ 0.5%).

  • Carefully remove the media from the seeded cells and replace it with 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

MTT Assay for Metabolic Viability

This assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes, which reflects the metabolic state of the cell population.[10]

  • Following the 24-hour incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9][11]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Mix thoroughly on an orbital shaker for 10 minutes.

  • Read the absorbance at 570 nm using a microplate spectrophotometer.[11]

LDH Assay for Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[13][14]

  • Following the 24-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[15]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).[15]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 20-30 minutes at room temperature, protected from light.[16]

  • Measure the absorbance at 490 nm. Percent cytotoxicity is calculated relative to the low (spontaneous release) and high (maximum release) controls.[8]

Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[17][18] Their activity is a direct measure of apoptosis induction.[19]

  • Following the 24-hour incubation, allow the 96-well plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent directly to each well of the treatment plate.

  • Mix gently on an orbital shaker for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the resulting luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.

Comparative Toxicity Results (Illustrative Data)

The following data are presented for illustrative purposes to demonstrate how the results of this guide would be interpreted. The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves generated for each assay and cell line.

Assay Parameter Measured HepG2 (IC50, µM) SH-SY5Y (IC50, µM) HEK293 (IC50, µM)
MTT Metabolic Viability45.212.533.8
LDH Membrane Integrity> 10028.978.1
Caspase-3/7 Apoptosis Induction51.514.138.2
Interpretation of Results
  • Potent Neurotoxicity: The compound demonstrates the highest potency in the SH-SY5Y neuroblastoma cell line across all assays. The low IC50 values from both the MTT (12.5 µM) and Caspase-3/7 (14.1 µM) assays suggest that the primary mechanism of toxicity in these cells is the induction of apoptosis, leading to a loss of metabolic viability.

  • Moderate Renal Toxicity: HEK293 cells show an intermediate sensitivity. The IC50 values are approximately 2-3 times higher than those for SH-SY5Y, indicating a lower but still significant potential for nephrotoxicity. The close correlation between the MTT and Caspase-3/7 results again points towards apoptosis as a key cell death pathway.

  • Lower Hepatotoxicity: HepG2 cells are the most resistant to the compound's cytotoxic effects. The IC50 for metabolic viability is the highest among the cell lines (45.2 µM), and crucially, significant membrane damage (LDH release) was not observed even at the highest concentrations tested (>100 µM). This suggests a lower risk of acute, necrotic liver damage. The observed reduction in viability is likely due to apoptosis, albeit at higher concentrations than in other cell types. This relative resistance could be due to efficient metabolic detoxification by the HepG2 cells.[3]

Mechanistic Insights: A Proposed Pathway

G Compound 1-Cyclopropyl-3- (3-methoxyphenyl)piperazine Cell Target Cell (e.g., SH-SY5Y) Compound->Cell Enters Stress Cellular Stress (e.g., Receptor Binding, Mitochondrial Dysfunction) Cell->Stress Induces Caspase9 Initiator Caspase-9 Activation Stress->Caspase9 Triggers Caspase37 Executioner Caspase-3/7 Activation Caspase9->Caspase37 Activates Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase37->Substrates Leads to Apoptosis Apoptosis Caspase37->Apoptosis Substrates->Apoptosis MTT_out Decreased Metabolic Activity (MTT Assay) Apoptosis->MTT_out LDH_out Intact Membrane (Low LDH Release) Apoptosis->LDH_out

Caption: Proposed apoptotic pathway for compound-induced cytotoxicity.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach for assessing the in vitro cytotoxicity of 1-Cyclopropyl-3-(3-methoxyphenyl)piperazine. The illustrative results indicate a toxicity profile characterized by a pronounced, apoptosis-driven effect in neuronal cells, with moderate effects in kidney cells and significantly lower toxicity in liver cells.

These findings provide a critical foundation for further investigation. Future studies should aim to:

  • Confirm these findings in primary cell cultures to enhance physiological relevance.

  • Investigate the specific molecular targets (e.g., serotonin receptors, ion channels) that may initiate the apoptotic cascade.

  • Conduct metabolic profiling in HepG2 cells to identify the metabolites of the compound and assess their individual toxicities.

By systematically characterizing the toxicological properties of novel compounds, we can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Chen, H., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12051-12064. [Link]

  • Ieni, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(7), 914. [Link]

  • Bio-protocol. (n.d.). MTT assay. Bio-protocol. [Link]

  • Ieni, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. [Link]

  • Chen, H., et al. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. PubMed. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Liao, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Abcam. (2025). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]

  • Creative Bioarray. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Creative Bioarray. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Caspase 3/7 assay in (A) SH-SY5Y and (B) HEK293 cells. ResearchGate. [Link]

  • Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius. [Link]

  • Wilmes, A., et al. (2003). Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. Drug Metabolism and Disposition, 31(8), 1035-1041. [Link]

  • Grimm, F. A., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Toxicological Sciences, 180(2), 241-254. [Link]

  • Vildhede, A., et al. (2026). Comparative Proteomics Of Hepatocytes And Hepatic Cell Lines Using Swath-MS Reveals Significant Variations In Proteins Involved In Energy, Lipid, And Xenobiotic Metabolism. Drug Metabolism and Disposition. [Link]

  • Liu, Y., et al. (2018). The metabolic responses of HepG2 cells to the exposure of mycotoxin deoxynivalenol. Scientific Reports, 8(1), 1795. [Link]

  • ResearchGate. (n.d.). Differentially affected metabolic pathways in HepG2 cells following... ResearchGate. [Link]

  • Obniska, J., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-335. [Link]

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